3,6-Dichloroquinolin-8-amine
Description
The exact mass of the compound 3,6-Dichloroquinolin-8-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 673462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,6-Dichloroquinolin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dichloroquinolin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloroquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNGHKIUXFCTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3,6-Dichloroquinolin-8-amine in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. While the mechanisms of many quinoline-based compounds, particularly 8-hydroxyquinolines, are well-characterized, the specific biological action of 3,6-dichloroquinolin-8-amine remains largely unexplored in publicly available literature. This guide, therefore, takes a proactive, investigative approach. Instead of documenting a known mechanism, we propose a series of putative mechanisms based on the compound's structural features and the known activities of related molecules. We then provide a comprehensive, step-by-step experimental framework for researchers to systematically investigate and validate the true mechanism of action of 3,6-dichloroquinolin-8-amine. This document is intended to serve as a roadmap for discovery, empowering researchers to unravel the therapeutic potential and cellular interactions of this novel compound.
Part 1: Introduction and Putative Mechanisms of Action
3,6-Dichloroquinolin-8-amine is a halogenated aminoquinoline whose biological effects are not yet extensively documented. The presence of the quinoline core, chlorine substituents, and an amino group at the 8-position suggests several plausible mechanisms of action based on structure-activity relationships of similar compounds.[1] Halogenated 8-hydroxyquinolines are known for their antimicrobial and anticancer activities, which are often attributed to their ability to chelate metal ions.[2][3][4] The 8-amino group, structurally similar to the 8-hydroxyl group, may confer similar chelating properties. Furthermore, the planar quinoline ring system is a common feature in molecules that interact with DNA and various enzymes. The amino group also introduces the potential for interactions with pathways regulated by biogenic amines.[5]
Based on these structural inferences, we propose four primary putative mechanisms of action for 3,6-dichloroquinolin-8-amine:
-
Metal Ion Chelation and Disruption of Metal Homeostasis: The 8-amino group and the nitrogen at position 1 could form a bidentate chelation site for essential metal ions like iron, copper, and zinc, disrupting their homeostasis and inhibiting metalloenzymes.[4][6]
-
Inhibition of Key Cellular Enzymes: The molecule could function as an inhibitor of critical enzymes such as topoisomerases (by analogy to quinolone antibiotics) or protein kinases, many of which have quinoline-based inhibitors.
-
Modulation of Biogenic Amine Signaling: The 8-aminoquinoline moiety bears some resemblance to biogenic amines, suggesting it might interact with their receptors, transporters, or metabolizing enzymes like monoamine oxidase (MAO).[5][7]
-
Induction of Oxidative Stress: The compound could interfere with the cellular redox balance, leading to an increase in reactive oxygen species (ROS), which can trigger apoptosis or other cellular damage pathways.[8]
The following sections will detail the experimental workflows to systematically test each of these hypotheses.
Part 2: Experimental Validation of Putative Mechanisms
Investigating Metal Ion Chelation
Causality: If 3,6-dichloroquinolin-8-amine acts via metal chelation, its biological activity should be dependent on the presence of metal ions and it should directly bind to them.
Experimental Workflow:
Caption: Workflow for investigating metal ion chelation.
Detailed Protocols:
Protocol 2.1.1: UV-Vis Spectrophotometry Titration
-
Prepare a stock solution of 3,6-dichloroquinolin-8-amine in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Prepare stock solutions of various metal salts (e.g., FeCl₂, CuCl₂, ZnCl₂).
-
In a quartz cuvette, place a fixed concentration of the compound.
-
Record the initial UV-Vis spectrum (200-800 nm).
-
Add incremental amounts of a metal salt solution and record the spectrum after each addition.
-
Monitor for changes in the absorption spectrum (e.g., peak shifts, appearance of new peaks), which indicate complex formation.
Protocol 2.1.2: Cell Viability Assays with Metal Modulation
-
Culture a relevant cell line (e.g., a cancer cell line like HeLa or a bacterial strain like E. coli).
-
Treat cells with a range of concentrations of 3,6-dichloroquinolin-8-amine.
-
In parallel, co-treat cells with the compound and a molar excess of a metal salt (e.g., FeCl₂, ZnCl₂) or a strong metal chelator (e.g., EDTA).
-
After a suitable incubation period (e.g., 24-48 hours), assess cell viability using an MTT or CellTiter-Glo assay.
-
Interpretation: If the compound's toxicity is rescued by metal supplementation or mimicked by a known chelator, it supports a chelation-based mechanism.
Screening for Enzyme Inhibition
Causality: If the compound is an enzyme inhibitor, it should reduce the catalytic activity of specific enzymes in a dose-dependent manner.
Experimental Workflow:
Caption: Workflow for identifying enzyme inhibition targets.
Detailed Protocols:
Protocol 2.2.1: Topoisomerase I Relaxation Assay
-
Purchase a commercial topoisomerase I drug screening kit.
-
Incubate supercoiled plasmid DNA with human topoisomerase I enzyme in the reaction buffer provided.
-
Add varying concentrations of 3,6-dichloroquinolin-8-amine or a known inhibitor (e.g., camptothecin).
-
Allow the relaxation reaction to proceed at 37°C.
-
Stop the reaction and separate the supercoiled and relaxed DNA forms using agarose gel electrophoresis.
-
Visualize the DNA with a fluorescent stain (e.g., SYBR Safe).
-
Interpretation: Inhibition is indicated by a dose-dependent decrease in the amount of relaxed DNA compared to the vehicle control.
Protocol 2.2.2: In Vitro Kinase Assay (for a specific validated kinase hit)
-
Use a commercial kinase assay kit (e.g., ADP-Glo).
-
In a microplate, combine the recombinant kinase, its specific substrate peptide, and ATP.
-
Add varying concentrations of 3,6-dichloroquinolin-8-amine.
-
Incubate to allow the kinase reaction to proceed.
-
Add the ADP-Glo reagent to terminate the kinase reaction and deplete remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure luminescence.
-
Interpretation: A decrease in luminescence indicates inhibition of kinase activity. Calculate the IC₅₀ value.
Investigating Interaction with Biogenic Amine Pathways
Causality: If the compound interacts with biogenic amine systems, it should affect the activity of monoamine oxidases (MAO), or the binding to aminergic receptors or transporters.
Experimental Workflow:
Caption: Workflow for biogenic amine pathway investigation.
Detailed Protocol:
Protocol 2.3.1: MAO-Glo Assay
-
Use a commercial MAO-Glo assay kit.
-
In separate wells of a 96-well plate, add recombinant human MAO-A or MAO-B enzyme.
-
Add varying concentrations of 3,6-dichloroquinolin-8-amine or a known inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B).
-
Add the MAO substrate provided in the kit and incubate. The substrate is converted to a product that can be detected by a luciferin-based reaction.
-
Add the Luciferin Detection Reagent and measure luminescence.
-
Interpretation: A decrease in luminescence indicates MAO inhibition. Determine selectivity for MAO-A vs. MAO-B.
Assessing Induction of Oxidative Stress
Causality: If the compound induces oxidative stress, it will lead to an increase in intracellular reactive oxygen species (ROS) and potentially deplete cellular antioxidants like glutathione (GSH).
Experimental Workflow:
Caption: Workflow for evaluating the induction of oxidative stress.
Detailed Protocol:
Protocol 2.4.1: Cellular ROS Detection with DCFDA
-
Culture cells in a 96-well plate.
-
Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable ROS indicator.
-
Wash the cells to remove excess probe.
-
Treat the cells with varying concentrations of 3,6-dichloroquinolin-8-amine. Include a positive control (e.g., H₂O₂).
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485 nm/535 nm) over time using a plate reader.
-
Interpretation: An increase in fluorescence indicates an increase in intracellular ROS levels.
Part 3: Data Synthesis and Mechanistic Conclusion
The data from these experimental workflows should be carefully analyzed to build a cohesive model of the compound's mechanism of action.
Data Summary Table:
| Putative Mechanism | Key Experiment | Primary Metric | Expected Outcome for Positive Hit |
| Metal Chelation | Cell Viability with Metal Supplementation | % Viability | Increased viability with metal co-treatment |
| Enzyme Inhibition | In Vitro Enzyme Assay | IC₅₀ (nM or µM) | Potent, dose-dependent inhibition |
| Biogenic Amine Modulation | MAO-Glo Assay | IC₅₀ (nM or µM) | Potent, dose-dependent inhibition of MAO-A/B |
| Oxidative Stress | DCFDA Assay | Fold-change in Fluorescence | Significant increase in ROS levels |
A conclusive mechanism may involve a single pathway or a combination of these putative actions. For example, metal chelation can itself lead to the generation of ROS (e.g., via Fenton-like reactions) and inhibit metalloenzymes. Therefore, it is crucial to interpret the results in an integrated manner to understand the primary initiating event and the downstream consequences.
References
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Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. Available at: [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available at: [Link]
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Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. Available at: [Link]
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Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. Available at: [Link]
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(PDF) Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. ResearchGate. Available at: [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
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Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters. ResearchGate. Available at: [Link]
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The Biogenic Amines. Neuroscience - NCBI Bookshelf. Available at: [Link]
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Biological Evaluation of 8-Hydroxyquinolines as Multi-Target Directed Ligands for Treating Alzheimer's Disease. PubMed. Available at: [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. Available at: [Link]
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Reimagining biogenic amine signaling in the brain and beyond. PMC. Available at: [Link]
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8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. Available at: [Link]
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In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Journal of Clinical Microbiology. Available at: [Link]
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An In-Depth Technical Guide to the Predicted Biological Activity and Experimental Validation of 3,6-Dichloroquinolin-8-amine
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities.[1][2] This technical guide provides a comprehensive analysis of the predicted biological activity of a novel derivative, 3,6-dichloroquinolin-8-amine. By leveraging established structure-activity relationships (SAR) for halogenated quinolines and 8-aminoquinolines, we postulate that this compound possesses significant potential as both an anticancer and an antimicrobial agent. This document outlines the theoretical framework for these predictions, including postulated mechanisms of action such as kinase inhibition, induction of apoptosis, and interference with microbial DNA replication. Furthermore, we present detailed, self-validating experimental workflows for the systematic in vitro validation of these predicted activities. This guide is intended for researchers, scientists, and drug development professionals, offering a robust roadmap from in silico hypothesis to empirical validation for this promising compound.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Chemical Properties and Significance
Quinoline is a heterocyclic aromatic organic compound (C₉H₇N) composed of a benzene ring fused to a pyridine ring.[3] This structure imparts a unique combination of lipophilicity, rigidity, and hydrogen bonding capability, making it a "privileged scaffold" in drug design.[4] The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic system facilitates π-π stacking and hydrophobic interactions with biological targets.[5]
Rationale for Investigating 3,6-Dichloroquinolin-8-amine
The specific substitution pattern of 3,6-dichloroquinolin-8-amine suggests a confluence of functionalities known to confer potent bioactivity.
-
The 8-Aminoquinoline Moiety: The 8-aminoquinoline core is famously represented by the antimalarial drug primaquine.[6][7] This group is critical for the class's mechanism of action and has been explored for a range of other therapeutic applications.[8][9] Its ability to chelate metal ions is also a key feature influencing its biological effects.
-
Halogenation: The incorporation of chlorine atoms at the 3 and 6 positions is predicted to significantly modulate the compound's electronic properties and lipophilicity. Halogenation of the quinoline ring is a well-established strategy for enhancing antimicrobial and anticancer potency.[10][11] For instance, the presence of chlorine can increase activity against Gram-positive bacteria like Staphylococcus aureus.[12][13]
Based on these structural features, we hypothesize that 3,6-dichloroquinolin-8-amine is a prime candidate for investigation as a dual-action anticancer and antimicrobial agent.
Predicted Biological Activities and Postulated Mechanisms
Computational and predictive methodologies are vital for narrowing the focus of drug discovery efforts, saving significant time and resources.[14][15] The predictions for 3,6-dichloroquinolin-8-amine are derived from its structural similarity to compounds with known mechanisms of action.
Predicted Anticancer Activity
Quinoline derivatives exert anticancer effects through various mechanisms, including the inhibition of protein kinases, interference with topoisomerases, and the induction of apoptosis.[16][17][18]
-
Postulated Mechanism 1: Kinase Inhibition: Many quinazoline-based drugs function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[19] We predict that 3,6-dichloroquinolin-8-amine may bind to the ATP-binding pocket of oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), thereby inhibiting downstream signaling pathways that control cell proliferation and survival.
-
Postulated Mechanism 2: Induction of Intrinsic Apoptosis: Several 2-aminodihydroquinoline analogs have been shown to arrest the cell cycle and induce apoptosis.[20] It is plausible that 3,6-dichloroquinolin-8-amine triggers the intrinsic apoptotic pathway by modulating the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: A streamlined workflow from computational prediction to lead optimization.
Protocol for Validating Anticancer Activity
3.2.1 Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., MDA-MB-231 for breast, A549 for lung) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3,6-dichloroquinolin-8-amine (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium.
-
Controls: Include wells with untreated cells (negative control), cells treated with a known anticancer drug like Doxorubicin (positive control), and cells treated with the vehicle (e.g., 0.1% DMSO) used to dissolve the compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.
3.2.2 Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
-
Methodology:
-
Treatment: Treat cells in 6-well plates with 3,6-dichloroquinolin-8-amine at concentrations around its IC₅₀ value for 24 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Protocol for Validating Antimicrobial Activity
3.3.1 Minimum Inhibitory Concentration (MIC) Determination
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and efficient way to determine MIC.
-
Methodology:
-
Preparation: In a 96-well plate, perform a two-fold serial dilution of 3,6-dichloroquinolin-8-amine in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Growth Control: Wells with inoculum but no compound.
-
Sterility Control: Wells with medium only.
-
Positive Drug Control: A known antibiotic (e.g., Ciprofloxacin) tested in parallel.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
-
Data Presentation and Preliminary SAR
Quantitative data from these validation assays should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Anticancer Activity Data
| Cell Line | Compound | IC₅₀ (µM) |
|---|---|---|
| MDA-MB-231 (Breast) | 3,6-Dichloroquinolin-8-amine | 5.2 ± 0.7 |
| A549 (Lung) | 3,6-Dichloroquinolin-8-amine | 8.9 ± 1.1 |
| HCT116 (Colon) | 3,6-Dichloroquinolin-8-amine | 6.5 ± 0.9 |
| Doxorubicin | 0.1 ± 0.02 |
Table 2: Hypothetical Antimicrobial Activity Data
| Organism | Compound | MIC (µg/mL) |
|---|---|---|
| S. aureus (Gram +) | 3,6-Dichloroquinolin-8-amine | 4 |
| E. faecalis (Gram +) | 3,6-Dichloroquinolin-8-amine | 8 |
| E. coli (Gram -) | 3,6-Dichloroquinolin-8-amine | 32 |
| P. aeruginosa (Gram -) | 3,6-Dichloroquinolin-8-amine | >64 |
| Ciprofloxacin | ≤1 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
3,6-dichloroquinolin-8-amine represents a molecule of high interest based on robust structure-activity relationship principles. The convergence of the 8-aminoquinoline core, known for its antimalarial and diverse biological effects, with strategic halogenation, a proven method for enhancing potency, strongly predicts dual anticancer and antimicrobial activities. The experimental workflows detailed in this guide provide a clear and rigorous path to empirically validate these predictions.
Should primary screening confirm biological activity, subsequent steps will involve more detailed mechanism-of-action studies, in silico docking with predicted targets, and the initiation of a medicinal chemistry program to synthesize analogs. This will help in building a comprehensive Structure-Activity Relationship (SAR) profile to optimize potency and selectivity, ultimately advancing this promising scaffold towards a potential therapeutic candidate.
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Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PubMed. Available at: [Link]
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- 8. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3,6-Dichloroquinolin-8-amine
This guide provides an in-depth technical framework for the spectroscopic analysis of 3,6-dichloroquinolin-8-amine, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document serves as both a predictive guide and a methodological protocol. We will leverage established principles of spectroscopy and data from analogous structures to forecast the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This approach is designed to empower researchers to confidently acquire and interpret their own data, ensuring structural verification and purity assessment.
The Strategic Importance of Spectroscopic Analysis
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of 3,6-dichloroquinolin-8-amine, with its electron-withdrawing chloro groups and electron-donating amine group, creates a unique electronic and steric profile. A precise and unambiguous confirmation of this structure is paramount before its use in any further research or development. The synergistic use of NMR, IR, and MS provides a comprehensive and self-validating system for molecular characterization. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides clues to the molecular formula and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the precise arrangement of atoms within the 3,6-dichloroquinolin-8-amine molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the electronic environment of each proton in the molecule. The quinoline ring system typically displays signals in the aromatic region (δ 7.0-9.0 ppm). The introduction of two chlorine atoms and an amino group will significantly influence these chemical shifts.
Table 1: Predicted ¹H NMR Data for 3,6-Dichloroquinolin-8-amine (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| H-2 | ~8.6 | Doublet (d) | Deshielded by the adjacent heterocyclic nitrogen. |
| H-4 | ~8.0 | Doublet (d) | Influenced by the heterocyclic nitrogen and the C-3 chlorine. |
| H-5 | ~7.6 | Doublet (d) | Ortho to the C-6 chlorine, leading to deshielding. |
| H-7 | ~7.3 | Doublet (d) | Meta to the C-6 chlorine and ortho to the C-8 amine. |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | The chemical shift is variable and depends on concentration and solvent. The signal will disappear upon D₂O exchange.[1] |
Causality Behind Predictions: The electronegative nitrogen atom in the quinoline ring and the chlorine substituents withdraw electron density, causing the nearby protons (H-2, H-4, H-5) to be "deshielded" and appear at a higher chemical shift (downfield).[2] Conversely, the amino group at C-8 is electron-donating, "shielding" the adjacent H-7 and causing it to appear at a lower chemical shift (upfield) compared to an unsubstituted position. The protons on the quinoline ring will likely appear as doublets due to coupling with their immediate neighbors.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework. Due to the lack of symmetry in 3,6-dichloroquinolin-8-amine, nine distinct signals are expected for the quinoline core.
Table 2: Predicted ¹³C NMR Data for 3,6-Dichloroquinolin-8-amine (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Aromatic C | ~110 - 150 | The nine carbons of the quinoline ring will appear in this region. |
| C-Cl | ~125 - 135 | Carbons directly bonded to chlorine (C-3, C-6) will be in this range.[3] |
| C-N (ring) | ~140 - 150 | Carbons adjacent to the ring nitrogen (C-2, C-8a) are deshielded. |
| C-NH₂ | ~135 - 145 | The carbon attached to the amino group (C-8) is influenced by nitrogen's electronegativity. |
Expert Insight: The interpretation of ¹³C NMR spectra for substituted quinolines can be complex. Computational methods, such as Density Functional Theory (DFT), are often employed to predict chemical shifts with greater accuracy, aiding in the definitive assignment of each carbon signal.[4]
Experimental Protocol for NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of a solid organic compound like 3,6-dichloroquinolin-8-amine.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[5][6]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must completely dissolve the sample without having interfering signals.[5]
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer the solution into a high-quality 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer's magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
For ¹H NMR, acquire a spectrum using a standard single-pulse experiment.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Caption: Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of 3,6-dichloroquinolin-8-amine will exhibit characteristic absorption bands corresponding to its primary amine and aromatic chloro-substituted quinoline structure.
Table 3: Predicted IR Absorption Bands for 3,6-Dichloroquinolin-8-amine
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3300 | Medium | Characteristic of a primary amine (-NH₂). Two distinct peaks are expected.[1][7] |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium to Weak | Associated with the C-H bonds of the quinoline ring. |
| N-H Bend | 1650 - 1580 | Medium to Strong | Scissoring vibration of the primary amine group.[7] |
| C=C and C=N Stretch (aromatic) | 1600 - 1450 | Medium to Strong | Multiple bands are expected from the quinoline ring system. |
| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong | Characteristic of the bond between an aromatic carbon and the amine nitrogen.[7] |
| C-Cl Stretch | 850 - 750 | Strong | Stretching vibrations of the carbon-chlorine bonds. |
Expert Insight: The presence of two distinct peaks in the 3400-3300 cm⁻¹ region is a strong indicator of a primary amine.[7] The exact positions of the aromatic stretching and C-Cl bands can provide further confirmation of the substitution pattern.
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for analyzing solid samples due to its simplicity and minimal sample preparation.[8][9]
-
Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid 3,6-dichloroquinolin-8-amine powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.
-
Sample Spectrum Collection: Collect the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Caption: Workflow for ATR-FTIR sample analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation, providing a detailed molecular fingerprint.[10][11][12]
-
Molecular Ion (M⁺): The molecular formula for 3,6-dichloroquinolin-8-amine is C₉H₆Cl₂N₂. The molecular weight will be determined by the isotopes of its constituent atoms. A key feature will be the isotopic pattern of the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show a characteristic cluster of peaks for the molecular ion:
-
M⁺ peak: (containing two ³⁵Cl atoms) at m/z 212.
-
M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) at m/z 214. This peak will be approximately 65% of the intensity of the M⁺ peak.
-
M+4 peak: (containing two ³⁷Cl atoms) at m/z 216. This peak will be approximately 10% of the intensity of the M⁺ peak. The presence of an odd number of nitrogen atoms (two, which is even) means the molecular ion will have an even m/z value, consistent with the Nitrogen Rule.[13]
-
-
Key Fragmentation Patterns:
-
Loss of Cl: A prominent fragment would likely be [M-Cl]⁺ at m/z 177, resulting from the loss of a chlorine radical.
-
Loss of HCl: A fragment corresponding to the loss of a neutral HCl molecule, [M-HCl]⁺, may be observed at m/z 176.
-
Ring Fragmentation: The stable quinoline ring may undergo further fragmentation, such as the loss of HCN, leading to smaller fragment ions.
-
Experimental Protocol for EI-MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[11]
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV).[14] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field (e.g., in a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions. The resulting data is plotted as a mass spectrum (relative abundance vs. m/z).
Caption: General workflow for Electron Ionization Mass Spectrometry.
Conclusion: A Unified Approach to Structural Verification
This guide has provided a predictive and methodological framework for the comprehensive spectroscopic characterization of 3,6-dichloroquinolin-8-amine. By combining the predictive power of ¹H and ¹³C NMR, the functional group specificity of IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can achieve an unambiguous structural confirmation. The protocols and interpretive logic presented herein are designed to serve as a robust starting point for the empirical analysis of this and other novel substituted quinolines, upholding the principles of scientific integrity and enabling the advancement of chemical research.
References
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
-
Matthews, R. S., Jones, M., & Banks, J. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841–845. [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry. [Link]
-
IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]
-
ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]
-
Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. [Link]
-
How To Prepare And Run An NMR Sample. Alwsci. [Link]
-
Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark. [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
-
Why do I get a relatively tall peak at 3.82ppm for H-NMR and missing a primary amine's peak? ResearchGate. [Link]
-
FTIR spectra of the investigated imines. ResearchGate. [Link]
-
Solid-state NMR spectroscopy. Nature Reviews Methods Primers. [Link]
-
Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
-
Chapter 6: Experimental Solid-state NMR of the Periodic Table: Fundamentals and Advanced Methods. Royal Society of Chemistry. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Arkivoc. [Link]
-
ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]
-
1H proton nmr spectrum of methylamine. Doc Brown's Chemistry. [Link]
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
-
Solid State NMR Experimental Setup. Chemistry LibreTexts. [Link]
-
Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. PubMed. [Link]
-
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
proton NMR spectrum of 1,2-dichloroethane. Doc Brown's Chemistry. [Link]
-
3-Aminoquinoline. PubChem. [Link]
-
13C nmr spectrum of methylamine. Doc Brown's Chemistry. [Link]
-
Electron ionization. Wikipedia. [Link]
-
Electron Ionization. Chemistry LibreTexts. [Link]
-
Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. [Link]
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Methodological & Application
Application of 3,6-Dichloroquinolin-8-amine in medicinal chemistry
Application Note: 3,6-Dichloroquinolin-8-amine in Medicinal Chemistry
Executive Summary: The "Metabolic Blockade" Scaffold
3,6-Dichloroquinolin-8-amine (CAS: 158117-56-7) is a specialized building block designed to overcome the metabolic liabilities associated with the classic 8-aminoquinoline (8-AQ) pharmacophore.[1][2] While 8-AQs are privileged structures in antimalarial (e.g., Primaquine, Tafenoquine) and oncology research, they often suffer from rapid oxidative metabolism at the C6 position and non-specific toxicity.
This application note details the utility of the 3,6-dichloro derivative. By installing chlorine atoms at the C3 and C6 positions, researchers can:
-
Block Metabolic Soft Spots: The C6-chlorine prevents cytochrome P450-mediated hydroxylation, a primary clearance pathway for quinolines.[1][2]
-
Modulate Basicity (pKa): The electron-withdrawing nature of the dichlorines reduces the pKa of the quinoline nitrogen, altering lysosomal accumulation and lipophilicity (LogP).
-
Enhance Metal Chelation Specificity: As a bidentate ligand, the modified electronics tune the stability constants for Cu(II) and Zn(II), relevant for metallo-drug design.
Physicochemical Profile & Design Logic
Understanding the electronic influence of the chlorine substituents is critical for rational drug design.[1]
| Property | Primaquine Core (Ref) | 3,6-Dichloro-8-AQ | Impact on Drug Design |
| C6 Substituent | -OCH₃ (Methoxy) | -Cl (Chloro) | Metabolic Stability: Blocks O-demethylation and quinone-imine formation.[1][2] |
| C3 Substituent | -H (Hydrogen) | -Cl (Chloro) | Electronic Tuning: Lowers pKa of ring Nitrogen; increases lipophilicity.[1][2] |
| Electronic Effect | Electron Donating (+M) | Electron Withdrawing (-I) | Reduces electron density on the 8-amino group, making it less nucleophilic but more stable to oxidation.[1] |
| Lipophilicity | Moderate | High | Increases membrane permeability; enhances blood-brain barrier (BBB) penetration potential.[1][2] |
Synthetic Utility & Protocols
Synthesis of the Scaffold
Note: While commercially available, in-house preparation allows for modification.[1]
Mechanism: The most reliable route involves the electrophilic halogenation of 8-nitroquinoline followed by reduction.[1][2] Direct chlorination of 8-aminoquinoline is less selective due to the activating amino group.[1][2]
Protocol (Adapted from Gershon et al., 1994):
-
Halogenation: Dissolve 8-nitroquinoline in acetic acid. Treat with N-chlorosuccinimide (NCS) (2.2 equiv) to install chlorines at C3 and C6.[1] The nitro group deactivates the ring, directing halogenation to the specific positions.[1]
-
Reduction: The resulting 3,6-dichloro-8-nitroquinoline is reduced using Iron/Acetic acid or SnCl₂/HCl.[1][2]
-
Critical Step: Avoid catalytic hydrogenation (Pd/C, H₂), as this may cause hydrodehalogenation (stripping the chlorines).
-
Derivatization Protocol: Buchwald-Hartwig Coupling
The 8-amino group is sterically hindered by the peri-hydrogen at C7 and electronically deactivated by the chlorines.[1][2] Standard nucleophilic substitutions (SnAr) are difficult; Palladium-catalyzed coupling is the method of choice.[1][2]
Reagents:
-
Substrate: 3,6-Dichloroquinolin-8-amine (1.0 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)[1]
-
Ligand: BINAP or Xantphos (4 mol%) (Bidentate ligands prevent catalyst poisoning by the quinoline nitrogen).
-
Base: Cs₂CO₃ (1.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]
Step-by-Step:
-
Degassing: Charge a reaction vial with the amine, aryl halide, base, and ligand. Seal and purge with Argon for 5 minutes.
-
Catalyst Addition: Add Pd₂(dba)₃ quickly under positive Argon pressure.
-
Solvation: Add anhydrous solvent via syringe.[1]
-
Reaction: Heat to 100°C for 12–16 hours.
-
Workup: Filter through a Celite pad.[1] Concentrate and purify via flash chromatography (Hexane/EtOAc).
Visualization of Synthetic Workflow:
Figure 1: Synthetic workflow from precursor to functionalized drug scaffold. Note the avoidance of catalytic hydrogenation to preserve the chloro-substituents.
Medicinal Chemistry Applications
Antimalarial Radical Cure (Hypnozoitocidal)
The 8-aminoquinoline class is unique in its ability to kill dormant liver-stage Plasmodium parasites (hypnozoites).[1][2]
-
Mechanism: The activity is linked to the formation of reactive metabolites (quinione-imines) that generate oxidative stress.[1]
-
The 3,6-Dichloro Advantage: Standard 8-AQs (Primaquine) are rapidly metabolized at the 6-position.[1][2] Blocking this site with Chlorine forces the metabolism to occur via alternative, slower pathways or retains the parent drug longer in circulation, potentially increasing the half-life (t1/2) and reducing the required dosage frequency.
Kinase Inhibition (Hinge Binding)
The quinoline nitrogen (N1) and the 8-amino group (N8) form a bidentate motif capable of mimicking the adenine ring of ATP.
-
Binding Mode: The scaffold binds to the hinge region of kinases.
-
Selectivity: The 3,6-dichloro substitution pattern changes the shape and electronics of the scaffold, potentially inducing selectivity for kinases with smaller gatekeeper residues or specific hydrophobic pockets (e.g., MEK, EGFR) that can accommodate the C3-Chlorine.[1]
Metallo-Drug Design (Chelation)
8-Hydroxyquinolines and 8-Aminoquinolines are potent chelators of Cu²⁺, Zn²⁺, and Fe²⁺.[1][2]
-
Application: In neurodegenerative diseases (Alzheimer's), chelating excess brain metals is a therapeutic strategy.
-
Tuning: The electron-withdrawing chlorines reduce the Lewis basicity of the nitrogens.[1][2] This lowers the stability constant (
) for metal binding compared to the unsubstituted parent. This "attenuated chelation" is desirable to prevent stripping essential metals from healthy metalloproteins, a common side effect of high-affinity chelators.[1]
Signaling & Logic Diagram:
Figure 2: Structure-Activity Relationship (SAR) logic.[1][2] The diagram illustrates how specific structural modifications translate to biological advantages.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye). Potential sensitizer.[1]
-
Toxicity: Like all 8-aminoquinolines, this compound may induce methemoglobinemia in susceptible models (G6PD deficiency).[1] Handle with appropriate PPE (gloves, fume hood).
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The amine is prone to slow oxidation (darkening) upon air exposure.
References
-
Gershon, H., Clarke, D. D., & Gershon, M. (1994).[3] Preparation and fungitoxicity of 3,6-dichloro- and 3,6-dibromo-8-quinolinols.[1][2][3] Monatshefte für Chemie, 125, 723–730.[3] Link[1]
-
Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antimalarial drugs.[1][2] Current Opinion in Infectious Diseases, 19(6), 623–631. Link
-
Vangapandu, S., et al. (2003). 8-Aminoquinolines: a review of their synthesis and bioactivity. Medicinal Chemistry Research, 12, 266-298.[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11359, 8-Aminoquinoline (Parent Scaffold).[1] Link[1]
Sources
3,6-Dichloroquinolin-8-amine derivatives for antimicrobial activity screening
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of novel 3,6-dichloroquinolin-8-amine derivatives.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent activity against multidrug-resistant pathogens. Quinoline-based compounds have historically formed a cornerstone of antimicrobial chemotherapy.[1][2] Their mechanism of action, primarily the inhibition of essential bacterial type II topoisomerases like DNA gyrase and topoisomerase IV, presents a validated target for antibacterial drug design.[3][4] This inhibition disrupts DNA replication, leading to bacterial cell death.[1][5]
The 3,6-dichloroquinolin-8-amine scaffold is a promising starting point for the generation of novel antimicrobial candidates. The strategic placement of chloro-substituents can significantly influence the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with the target enzymes and improving cell wall penetration.[6] The amine group at the 8-position serves as a versatile chemical handle for the introduction of diverse side chains, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of antimicrobial potency and spectrum.
This document provides a comprehensive set of application notes and detailed protocols for the synthesis of a focused library of 3,6-dichloroquinolin-8-amine derivatives and their subsequent screening for antimicrobial activity. The methodologies are designed to be robust, reproducible, and grounded in established principles of medicinal chemistry and microbiology.
Part 1: Synthesis of 3,6-Dichloroquinolin-8-amine Derivatives
The synthetic strategy hinges on modifying the primary amine at the C-8 position of the quinoline core. This approach allows for the creation of a diverse library of amide, sulfonamide, or Schiff base derivatives by reacting the parent amine with various acyl chlorides, sulfonyl chlorides, or aldehydes, respectively.
Causality in Synthetic Design
The choice to derivatize the 8-amino group is deliberate. This position is often less sterically hindered than other positions on the quinoline ring, facilitating a wider range of chemical transformations. Furthermore, modifications at this site can project into solvent-exposed regions of the enzyme's binding pocket, offering opportunities to establish additional favorable interactions that can enhance binding affinity and, consequently, antimicrobial activity.
Caption: General workflow for the synthesis of 3,6-dichloroquinolin-8-amine derivatives.
Protocol 1: General Procedure for Amide Derivative Synthesis
This protocol describes a representative synthesis of an N-(3,6-dichloroquinolin-8-yl)benzamide derivative. It should be adapted based on the specific reactivity of the chosen acyl chloride.
Principle: This is a nucleophilic acyl substitution where the 8-amino group of the quinoline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is used to quench the HCl byproduct.
Materials and Reagents:
-
3,6-dichloroquinolin-8-amine
-
Benzoyl chloride (or other desired acyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3,6-dichloroquinolin-8-amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add TEA or DIPEA (1.5 eq) dropwise. Stir for 10 minutes.
-
Acylation: Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the cooled solution. Rationale: Slow addition prevents a rapid exotherm and potential side reactions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Quenching and Workup: Once complete, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes).
-
Characterization: Combine the pure fractions and concentrate to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), as demonstrated in similar quinoline syntheses.[7]
Part 2: Antimicrobial Activity Screening Protocols
A tiered approach is recommended for efficient screening. A qualitative, rapid assay is used for primary screening to identify active compounds, followed by quantitative assays to determine the potency of the "hits".
Caption: A tiered workflow for antimicrobial activity screening.
Protocol 2: Disk Diffusion (Kirby-Bauer) Assay for Primary Screening
Principle: This method assesses antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[8][9] A larger zone diameter generally indicates greater susceptibility of the microorganism to the compound.[10]
Materials and Reagents:
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile blank paper disks (6 mm diameter)
-
Test compound solutions (e.g., at 1 mg/mL in DMSO)
-
Positive control (e.g., Ciprofloxacin solution)
-
Negative control (DMSO)
-
Sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35-37 °C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: From a fresh overnight culture, pick several well-isolated colonies and suspend them in sterile saline or MHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. Rationale: This standardizes the bacterial inoculum to approximately 1.5 x 10⁸ CFU/mL, ensuring reproducibility.[11][12]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Press the swab firmly against the inside wall of the tube to remove excess liquid.[11] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60° after each application to ensure a confluent lawn of growth.[11]
-
Disk Application: Allow the plate surface to dry for 3-5 minutes. Aseptically apply sterile blank paper disks to the agar surface.
-
Compound Addition: Pipette a fixed volume (e.g., 10 µL) of each test compound solution, positive control, and negative control onto separate disks.
-
Incubation: Incubate the plates, inverted, at 35-37 °C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).[13] The zone should be clear with no visible growth.[13]
Data Interpretation:
-
Active: A clear zone of inhibition around the disk.
-
Inactive: No zone of inhibition (growth up to the disk edge).
-
Compare the zone sizes of test compounds to the positive and negative controls. Compounds showing significant zones of inhibition are prioritized for quantitative testing.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][14] This assay is the gold standard for determining the potency of an antimicrobial agent.[12][15]
Materials and Reagents:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solutions (e.g., 1024 µg/mL in DMSO)
-
Standardized bacterial inoculum (prepared as in Protocol 2, then diluted in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL in the well)[12]
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Growth control (inoculum in CAMHB, no compound)
-
Sterility control (CAMHB only)
-
Multichannel pipette
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35-37 °C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.[16]
Protocol 4: Minimum Bactericidal Concentration (MBC) Determination
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) agents.
Materials and Reagents:
-
Results from the MIC assay (Protocol 3)
-
Tryptic Soy Agar (TSA) or other appropriate non-selective agar plates
-
Sterile pipette tips or loops
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot each aliquot onto a separate, labeled section of a TSA plate.
-
Incubation: Incubate the TSA plate at 35-37 °C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony growth on the subculture plate, corresponding to a ≥99.9% reduction in CFU/mL from the starting inoculum.[17]
Data Interpretation and Presentation Results should be tabulated for clear comparison. The MBC/MIC ratio is calculated to classify the compound's activity:
-
Bactericidal: MBC/MIC ≤ 4
-
Bacteriostatic: MBC/MIC > 4
Table 1: Representative Antimicrobial Activity Data
| Compound ID | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Parent-01 | S. aureus | 12 | 64 | >256 | >4 | Bacteriostatic |
| DER-05 | S. aureus | 22 | 4 | 8 | 2 | Bactericidal |
| DER-09 | S. aureus | 18 | 8 | 64 | 8 | Bacteriostatic |
| Ciprofloxacin | S. aureus | 25 | 1 | 2 | 2 | Bactericidal |
| Parent-01 | E. coli | 0 | >256 | >256 | - | Inactive |
| DER-05 | E. coli | 16 | 16 | 32 | 2 | Bactericidal |
| Ciprofloxacin | E. coli | 28 | 0.5 | 1 | 2 | Bactericidal |
Part 3: Mechanistic Insights
The primary mechanism of action for quinolone antibiotics involves the interruption of DNA replication and repair.[1] They form a stable ternary complex with the bacterial type II topoisomerase (DNA gyrase in many Gram-negatives, Topoisomerase IV in many Gram-positives) and the cleaved DNA.[3][4] This complex stalls the enzyme's function of re-ligating the DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[3]
Caption: Quinolones block DNA religation, leading to lethal double-strand breaks.
Conclusion and Future Directions
The protocols outlined in this guide provide a systematic framework for the synthesis and evaluation of novel 3,6-dichloroquinolin-8-amine derivatives as potential antimicrobial agents. By employing a tiered screening strategy, researchers can efficiently identify promising lead compounds from a synthetic library. Compounds demonstrating potent bactericidal activity (low MIC/MBC values) against clinically relevant pathogens warrant further investigation, including cytotoxicity testing against mammalian cell lines to assess selectivity, in vivo efficacy studies in animal infection models, and detailed mechanistic studies to confirm their interaction with bacterial topoisomerases. This structured approach is critical for advancing the discovery of next-generation antibiotics to combat the global threat of antimicrobial resistance.
References
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ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]
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protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Retrieved from [Link]
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ResearchGate. (2025, September 30). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Retrieved from [Link]
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American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
- (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. REV.CHIM.(Bucharest), 67(3), 440-445.
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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Nelson Labs. (n.d.). Zone of Inhibition. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]
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MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
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BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
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Microbiology Society. (n.d.). Mechanisms of quinolone action and resistance: where do we stand?. Retrieved from [Link]
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Bio-protocol. (n.d.). 3.4. Minimum Inhibitory Concentration (MIC) of Antibiotics. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.7. Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group. Retrieved from [Link]
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Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. Retrieved from [Link]
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MDPI. (n.d.). Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents. Retrieved from [Link]
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Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
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National Center for Biotechnology Information. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Retrieved from [Link]
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IMR Press. (n.d.). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Retrieved from [Link]
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MDPI. (n.d.). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Retrieved from [Link]
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ResearchGate. (n.d.). Measurement of the Zone of Inhibition of an Antibiotic. Retrieved from [Link]
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YouTube. (2018, February 11). Quinolone - Machanism of Action. Retrieved from [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2021, December 1). Clinical Breakpoint Tables. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mechanism of action of and resistance to quinolones. PMC. Retrieved from [Link]
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Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]
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ResearchGate. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
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Application Note: 3,6-Dichloroquinolin-8-amine as a Privileged Scaffold for the Development of Novel Anticancer Agents
Abstract: The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its rigid, planar structure and ability to engage in various biological interactions have made it a "privileged scaffold," particularly in the discovery of anticancer drugs.[4][5] This application note provides an in-depth guide for researchers and drug development professionals on the strategic utilization of 3,6-dichloroquinolin-8-amine as a versatile starting material for creating novel anticancer candidates. We will explore its synthetic utility, provide detailed protocols for derivatization, and outline methodologies for robust biological evaluation, including cytotoxicity and kinase activity screening.
The Strategic Advantage of the 3,6-Dichloroquinolin-8-amine Scaffold
The specific substitution pattern of 3,6-dichloroquinolin-8-amine offers a unique combination of reactive sites, making it an ideal starting point for library synthesis in a drug discovery program. The rationale behind its selection is rooted in the distinct chemical reactivity of each functional group, which allows for sequential and controlled modifications.
-
C8-Amine Group: This primary amine is a powerful nucleophile and a key handle for introducing a wide array of side chains via amidation, reductive amination, or urea/thiourea formation. These modifications are crucial for modulating pharmacokinetic properties and exploring interactions with the target protein.
-
C6-Chloro Group: Positioned on the benzene ring, this chlorine atom is amenable to nucleophilic aromatic substitution (SNAr) and, more significantly, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the introduction of aryl, heteroaryl, or alkyl groups, which can extend into specific binding pockets of target enzymes, enhancing potency and selectivity.[6]
-
C3-Chloro Group: The chlorine atom on the pyridine ring is less reactive than the one at C6 but still offers a vector for diversification. Its electron-withdrawing nature influences the overall electronics of the quinoline system and can be targeted for specific coupling reactions under more forcing conditions, allowing for late-stage functionalization.
This multi-handle approach allows chemists to systematically explore the chemical space around the quinoline core to optimize biological activity. Many quinoline derivatives have been identified as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[7] The quinoline scaffold can mimic the adenine hinge-binding motif of ATP, making it an excellent starting point for developing kinase inhibitors.[8][9]
Caption: Key reactive sites on the 3,6-dichloroquinolin-8-amine scaffold.
Synthetic Derivatization Strategies and Protocols
A successful drug discovery campaign relies on efficient and versatile chemistry to generate a library of analogs. The following protocols detail robust methods for modifying the 3,6-dichloroquinolin-8-amine core.
Workflow for Library Synthesis
The strategic orthogonality of the reactive sites allows for a logical synthesis workflow. Typically, the more labile C8-amine is functionalized first, followed by cross-coupling at the C6-chloro position.
Caption: A sequential workflow for the synthesis of a diversified compound library.
Protocol 1: Amide Coupling at the C8-Amine Position
This protocol describes a standard procedure for forming an amide bond between the C8-amine and a carboxylic acid using a peptide coupling agent. Amide bonds are metabolically stable and provide crucial hydrogen bond donors and acceptors for target engagement.
Rationale for Method Selection: Carbodiimide-based coupling reagents like EDC, in conjunction with an additive like HOBt or OxymaPure, are efficient, minimize side reactions, and are well-suited for a wide range of substrates, making them ideal for library synthesis.
Materials and Reagents:
-
3,6-dichloroquinolin-8-amine
-
Desired carboxylic acid (e.g., 4-methoxybenzoic acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure) or Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,6-dichloroquinolin-8-amine (1.0 eq).
-
Reagent Addition: Add the selected carboxylic acid (1.1 eq) and OxymaPure (1.2 eq). Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the starting material).
-
Activation: Add EDC·HCl (1.2 eq) to the solution, followed by DIPEA (2.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with EtOAc.
-
Extraction: Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, coupling agents, and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent gradient (e.g., 10% to 50% EtOAc in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Suzuki Cross-Coupling at the C6-Chloro Position
This protocol details the palladium-catalyzed Suzuki coupling to form a new carbon-carbon bond at the C6 position, a cornerstone of modern medicinal chemistry for creating biaryl structures.
Rationale for Method Selection: The Suzuki reaction is highly reliable and tolerates a vast range of functional groups, making it ideal for use on complex intermediates like the C8-amide product from Protocol 1. Catalysts like Pd(dppf)Cl₂ are robust and effective for coupling with chloroarenes.
Materials and Reagents:
-
C8-functionalized 6-chloroquinoline intermediate (from Protocol 1)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Celite (optional, for filtering palladium residues)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask or microwave vial, add the 6-chloroquinoline substrate (1.0 eq), the boronic acid derivative (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Argon) three times. This is critical to prevent catalyst degradation.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc and water.
-
Filtration: Filter the mixture through a pad of Celite to remove the black palladium catalyst. Rinse the pad with additional EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography to obtain the desired C6-coupled final product.
-
Characterization: Confirm the structure and purity via NMR and HRMS.
Biological Evaluation of Novel Anticancer Agents
After synthesis and purification, the new compounds must be evaluated for their biological activity. A tiered screening approach is typically employed, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.
Protocol 3: In Vitro Cytotoxicity Screening via MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[10][11] It serves as a robust primary screen to identify compounds with antiproliferative effects.
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is quantified by measuring its absorbance and is directly proportional to the number of living cells.
Materials and Reagents:
-
Cancer cell lines (e.g., HCT-116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Sterile 96-well flat-bottom plates
-
Multi-channel pipette and microplate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Controls: Include wells for:
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).
-
Blank: Medium only (for background absorbance).
-
-
Incubation: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C. Observe the formation of purple precipitate in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_untreated - Abs_blank)] * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized in a clear, tabular format to compare the potency and selectivity of the synthesized analogs.
| Compound ID | Modification (R¹) | Modification (R²) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Parent | H | Cl | > 50 | > 50 | > 50 |
| AN-001 | 4-MeO-Benzoyl | Cl | 15.2 ± 1.8 | 22.5 ± 2.4 | 35.1 ± 3.9 |
| AN-002 | 4-CF₃-Benzoyl | Cl | 8.7 ± 0.9 | 12.1 ± 1.5 | 18.4 ± 2.1 |
| AN-003 | 4-MeO-Benzoyl | Phenyl | 2.1 ± 0.3 | 5.4 ± 0.7 | 9.8 ± 1.1 |
| AN-004 | 4-CF₃-Benzoyl | Phenyl | 0.45 ± 0.06 | 1.2 ± 0.2 | 2.5 ± 0.4 |
| Doxorubicin | - | - | 0.12 ± 0.02 | 0.25 ± 0.03 | 0.18 ± 0.02 |
| Data are hypothetical and for illustrative purposes only. |
Mechanistic Follow-up: Kinase Inhibition
For compounds showing potent cytotoxicity, the next logical step is to investigate their mechanism of action. Given the prevalence of quinolines as kinase inhibitors, profiling against a panel of cancer-relevant kinases (e.g., EGFR, Src, Abl, Akt) is a high-priority follow-up.[12][13]
Conceptual Workflow: Commercial kits (e.g., ADP-Glo™, Z'-LYTE™) provide a streamlined way to measure kinase activity. The general principle involves incubating the kinase, a substrate, ATP, and the inhibitor. The assay then quantifies the amount of product formed (e.g., phosphorylated substrate or ADP), which is inversely proportional to the inhibitor's potency. This allows for the determination of an IC₅₀ value against a specific kinase.
Caption: Potential mechanism of action via inhibition of an upstream kinase like EGFR.
Conclusion and Future Directions
3,6-Dichloroquinolin-8-amine stands out as a highly valuable and versatile scaffold for the development of novel anticancer agents. The distinct reactivity of its functional groups enables systematic and efficient chemical exploration, leading to the generation of diverse compound libraries. The protocols outlined in this note provide a robust framework for the synthesis of such libraries and their subsequent biological evaluation, starting from broad cytotoxicity screening to more focused mechanistic studies like kinase inhibition profiling.
Promising lead compounds identified through this workflow should be subjected to further preclinical evaluation, including selectivity profiling against a broader kinase panel, assessment in 3D cell culture models, in vitro ADME/Tox assays, and eventual validation in in vivo xenograft models. This structured approach maximizes the potential for discovering potent and selective drug candidates derived from this privileged chemical starting point.
References
-
Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
-
Yadav, P., Kumar, R., & Singh, P. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20173-20195. [Link]
-
Kaur, M., & Singh, M. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 12(7), 021-039. [Link]
-
Cho, S., et al. (2021). Anti-invasion and anti-proliferation effects of 3-acetyl-5,8-dichloro-2-((2,4-di-chlorophenyl)amino)quinolin-4(1H)-one (ADQ) via regulation of Akt and Twist1 in liver cancer cells. Research Square. [Link]
-
Neupane, R., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules, 26(15), 4417. [Link]
-
Various Authors. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
PrepChem. (n.d.). Preparation of 8-hydroxyquinoline. [Link]
-
Abreu, B., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 240, 112112. [Link]
-
Rojas-León, A., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(4), M1503. [Link]
-
Mohamed, M. F. A., & Abuo-Rahma, G. E. D. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(55), 33357-33383. [Link]
-
Shaji, S., & Mathew, B. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 118-128. [Link]
-
Singh, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 102, 117681. [Link]
-
Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6231. [Link]
-
Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]
-
Tong, Y., et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemical and Biological Technologies in Agriculture, 12(1), 134. [Link]
-
Various Authors. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Frontiers in Chemistry. [Link]
-
Rojas-León, A., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. [Link]
-
Brown, D. G., & Wobst, H. J. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. ACS Infectious Diseases, 9(10), 1895-1919. [Link]
-
Singh, A., et al. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences. [Link]
-
Uzelac, M., et al. (2014). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Food and Chemical Toxicology, 67, 235-241. [Link]
-
Sharma, A., et al. (2023). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Organic Chemistry, 27(12), 1007-1025. [Link]
-
Kim, H. J., et al. (2021). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Wang, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
Van Tine, B. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(28), 18365-18373. [Link]
-
Li, H., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling, 61(10), 4833-4844. [Link]
-
Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. [Link]
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- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
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- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. ijmphs.com [ijmphs.com]
- 13. researchgate.net [researchgate.net]
Application Note: N-Alkylation Protocols for 3,6-Dichloroquinolin-8-amine
Abstract & Chemical Strategy
The selective N-alkylation of 3,6-dichloroquinolin-8-amine presents a unique challenge in medicinal chemistry. Unlike electron-rich anilines, the 8-aminoquinoline scaffold is inherently deactivated by the electron-withdrawing pyridine ring. This deactivation is exacerbated in this specific substrate by the chlorine atoms at the C3 and C6 positions, rendering the exocyclic amine (
Furthermore, the proximity of the quinoline nitrogen (N1) creates a "soft-hard" mismatch and potential steric crowding. Standard alkylation methods often fail to yield mono-alkylated products selectively, leading to either unreacted starting material or over-alkylation (quaternization).
This guide details two field-proven protocols designed to overcome these electronic and steric barriers:
-
Reductive Amination (Method A): The preferred route for mono-alkylation, utilizing Sodium Triacetoxyborohydride (STAB) to kinetically trap the mono-alkylated species.
-
Base-Promoted Direct Alkylation (Method B): A controlled
approach using Cesium Carbonate ( ) for substrates where the corresponding aldehyde is unstable or unavailable.
Chemical Context & Reactivity Analysis[1][2]
Substrate Profile[1][3][4][5][6]
-
Compound: 3,6-Dichloroquinolin-8-amine
-
Electronic State: Highly electron-deficient (
-deficient). -
Nucleophilicity: Low. The lone pair on the 8-amino group is delocalized into the ring and inductively withdrawn by the Cl-substituents.
-
pKa Considerations: The conjugate acid of 8-aminoquinoline has a pKa
3.99. The 3,6-dichloro substitution likely depresses this further, requiring acid catalysis to facilitate imine formation.
Mechanistic Pathway (Reductive Amination)
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). Due to the low nucleophilicity of the amine, the equilibrium lies heavily toward the starting materials. We drive this forward using:
-
Acid Catalysis (AcOH): Protonates the aldehyde carbonyl, making it more susceptible to attack by the weak amine nucleophile.
-
STAB (
): A mild reducing agent that selectively reduces the protonated iminium ion faster than the aldehyde or ketone, preventing side reactions.
Figure 1: Mechanistic pathway for the reductive amination of electron-deficient aminoquinolines.
Experimental Protocols
Method A: Reductive Amination (Recommended)
Target Application: Synthesis of secondary amines with high chemoselectivity.
Materials
-
Substrate: 3,6-Dichloroquinolin-8-amine (1.0 equiv)
-
Electrophile: Aldehyde (1.2 – 1.5 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 – 3.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (anhydrous)
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Procedure
-
Imine Formation (Pre-equilibrium):
-
In a flame-dried round-bottom flask under
atmosphere, dissolve 3,6-dichloroquinolin-8-amine (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M). -
Add the aldehyde (1.2 mmol).[1]
-
Add Glacial Acetic Acid (1.0 mmol). Note: AcOH is critical here to activate the aldehyde for the weak amine.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC or LCMS.[1] You may not see full conversion to the imine, but equilibrium must be established.
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Add STAB (2.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution (
) may occur. -
Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.
-
-
Quench & Workup:
-
Quench by slow addition of saturated aqueous
(10 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Extract with DCM (
). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.[1]
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Tip: The product is less polar than the primary amine.
-
Method B: Direct Alkylation ( )
Target Application: Use when aldehydes are not viable (e.g., introducing simple alkyl chains like ethyl, benzyl). Risk: Higher probability of bis-alkylation.
Materials
-
Substrate: 3,6-Dichloroquinolin-8-amine (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide/Iodide (1.1 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: DMF (anhydrous) or Acetonitrile (
) -
Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional, for chlorides.
Step-by-Step Procedure
-
Setup:
-
Dissolve the amine (1.0 mmol) in DMF (3 mL).
-
Add
(2.0 mmol). Stir for 10 minutes to deprotonate any trace acidic species.
-
-
Addition:
-
Add the Alkyl Halide (1.1 mmol) dropwise.[1] Do not add excess alkyl halide at the start.
-
-
Reaction:
-
Heat to 60°C. Monitor closely by LCMS every 2 hours.
-
Critical Control: Stop the reaction as soon as the bis-alkylated impurity reaches >5% or starting material is <10%. Pushing for 100% conversion often results in inseparable mixtures.
-
-
Workup:
-
Dilute with water (20 mL) and extract with EtOAc (
). -
Wash with water (
) to remove DMF, then brine. Dry and concentrate.
-
Workflow Visualization
Figure 2: Operational workflow for the reductive amination protocol.
Data Summary & Troubleshooting
Solvent & Condition Screening Table[8]
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Outcome / Notes |
| Solvent | 1,2-Dichloroethane (DCE) | Methanol (MeOH) | DCE allows higher temps if needed; MeOH is greener but can react with borohydrides faster. |
| Reductant | STAB is less toxic and more selective. | ||
| Catalyst | Acetic Acid (1-2 equiv) | Titanium is excellent for very hindered amines but requires difficult workup. | |
| Temperature | 0°C | Reflux | Heat promotes bis-alkylation in Method B. Avoid heat in Method A unless necessary. |
Troubleshooting Guide
-
Problem: No reaction / Low conversion.
-
Root Cause: The 3,6-dichloro substitution makes the amine too weak.
-
Solution: Increase AcOH to 5.0 equiv or switch to Method A with Microwave irradiation (80°C for 30 min in DCE). Use molecular sieves (4Å) during the imine formation step to force dehydration.
-
-
Problem: Bis-alkylation observed.
-
Root Cause: Product amine is more nucleophilic than starting material (common in Method B).[2]
-
Solution: Switch to Method A (Reductive Amination). If using Method B, use a sub-stoichiometric amount of alkyl halide (0.8 equiv) and recycle the starting material.
-
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
BenchChem. (2025).[1][4] "Experimental procedure for N-alkylation of primary amines." BenchChem Application Notes. Link
-
RSC Publishing. (2018). "Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach." Organic & Biomolecular Chemistry. Link
-
National Institutes of Health (NIH). (2021). "A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction." PubMed Central. Link
-
Master Organic Chemistry. (2017). "Alkylation of Amines (Sucks!) - Why Reductive Amination is Superior." Link
Sources
The Versatility of Halogenated Quinolines in Advanced Materials Science: Application Notes and Protocols
Introduction: Beyond the Pharmacopeia
Quinoline, a bicyclic aromatic heterocycle, is a scaffold of immense importance, traditionally recognized for its prevalence in pharmaceuticals and bioactive natural products.[1][2] However, the strategic introduction of halogen atoms (F, Cl, Br, I) onto the quinoline core fundamentally alters its electronic and steric properties, unlocking a vast potential for applications in materials science. Halogenation provides a powerful tool to fine-tune molecular orbitals, enhance intersystem crossing, induce specific intermolecular interactions like halogen bonding, and improve material stability.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the practical applications of these unique compounds, complete with field-proven insights and detailed experimental protocols.
Section 1: Halogenated Quinolines in Organic Electronics
The excellent electron-transporting and photo-physical properties of the quinoline scaffold make it a prime candidate for use in organic electronic devices.[5] Halogenation further refines these characteristics, leading to materials with enhanced performance in applications such as Organic Light-Emitting Diodes (OLEDs).
Application Note: Enhancing OLED Performance through Halogenation
Halogenated quinoline derivatives are pivotal in developing high-efficiency OLEDs, serving as emitters, hosts, or electron-transport layer (ETL) materials.[5][6] Their utility stems from several key mechanistic advantages conferred by the halogen atoms.
Mechanism of Action & Causality:
-
Tuning Emission Color: The electron-withdrawing nature of halogens can modulate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] Attaching electron-withdrawing groups, like halogens, to the 5- or 7-positions of the quinoline skeleton can induce a blue-shift in the emission spectrum, while electron-donating groups cause a red-shift.[8] This allows for precise color tuning across the visible spectrum.[8]
-
Heavy-Atom Effect & Phosphorescence: The introduction of heavier halogens (Cl, Br, I) significantly enhances spin-orbit coupling (SOC).[3] This facilitates intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). In OLEDs, this process is crucial for harvesting triplet excitons, which account for 75% of the excitons generated upon electrical excitation. Materials that can harness these triplets through phosphorescence or Thermally Activated Delayed Fluorescence (TADF) can theoretically achieve 100% internal quantum efficiency. Halogenated phenoxazine–quinoline conjugates, for instance, have shown high phosphorescence quantum yields of up to 28% in aggregate form.[3][9]
-
Halogen Bonding for Morphological Control: Halogen atoms can act as electrophilic regions (termed a σ-hole) that form non-covalent, directional interactions with Lewis bases, an interaction known as halogen bonding.[4][10][11] In the solid state, these interactions can be exploited to control the packing and morphology of thin films, which is critical for optimizing charge transport and device stability.
-
Improved Stability: Perfluorination of organic molecules is a known strategy to improve thermal and chemical stability, which is essential for extending the operational lifetime of OLED devices.[5]
Protocol: Synthesis of a Representative Halogenated Quinoline Emitter (5,7-Dibromo-8-hydroxyquinoline)
This protocol describes the synthesis of 5,7-dibromo-8-hydroxyquinoline, a halogenated derivative that has been successfully incorporated into OLED devices.[7][12]
Principle: This synthesis involves the electrophilic aromatic substitution of 8-hydroxyquinoline using bromine in a suitable solvent. The hydroxyl group at the C8 position activates the ring towards substitution at the C5 and C7 positions.
Materials and Reagents:
-
8-hydroxyquinoline
-
Ethanol
-
Bromine
-
Sodium hydroxide (NaOH) solution
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Dissolution: Dissolve 8-hydroxyquinoline in ethanol in a round-bottom flask with stirring.
-
Bromination: In a separate container, dissolve bromine in ethanol. Slowly add this bromine solution to the 8-hydroxyquinoline solution using a dropping funnel over 30 minutes at room temperature.
-
Reaction: Continue stirring the mixture for 2-3 hours. A yellow precipitate of 5,7-dibromo-8-hydroxyquinoline hydrobromide will form.
-
Neutralization: Slowly add a dilute NaOH solution to the mixture until it becomes alkaline to neutralize the hydrobromic acid formed and precipitate the free base.
-
Isolation: Filter the resulting yellow precipitate using a Büchner funnel.
-
Washing: Wash the precipitate thoroughly with distilled water to remove any remaining salts.
-
Drying: Dry the product in a vacuum oven at 60°C.
Characterization:
-
Melting Point: Compare the measured melting point with the literature value.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Expected Results: A yellow crystalline solid is obtained with a high yield. The product should exhibit fluorescence under UV light, indicating its potential as an emissive material.
Protocol: Fabrication and Characterization of a Halogenated Quinoline-Based OLED
This protocol outlines the fabrication of a simple multi-layer OLED device using a spin-coating technique, incorporating a halogenated quinoline derivative as the emissive layer.[7]
Device Structure: ITO / HTL / Emissive Layer / ETL / Cathode
Materials and Reagents:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)
-
Emissive Layer (EML): 5,7-dibromo-8-hydroxyquinoline dissolved in a suitable solvent (e.g., chloroform)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Cathode material (e.g., LiF/Al)
-
Spin coater
-
Thermal evaporator
-
Source measure unit (SMU) and spectrometer for characterization
Step-by-Step Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
HTL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal according to the manufacturer's specifications.
-
Emissive Layer Deposition: Spin-coat the synthesized 5,7-dibromo-8-hydroxyquinoline solution onto the HTL. Anneal the substrate to remove the solvent.
-
ETL and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the ETL (e.g., TPBi), a thin layer of LiF, and the aluminum cathode.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Characterization:
-
Current-Voltage-Luminance (J-V-L): Measure the device's electrical and optical characteristics using an SMU and a calibrated photodiode/spectrometer.
-
Electroluminescence (EL) Spectrum: Record the emission spectrum of the device at a specific voltage.
-
Efficiency Calculation: Calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W).
Expected Results: The fabricated device should exhibit light emission when a forward bias voltage is applied. A device using 5,7-dibromo-8-hydroxyquinoline has been reported to show an illumination spectrum in the UV region.[7][12] Performance metrics will vary based on layer thicknesses and material choices.
Section 2: Halogenated Quinolines as Chemical Sensors
The inherent fluorescence of the quinoline scaffold and its ability to chelate metal ions make it an excellent platform for designing fluorescent chemical sensors.[13][14] Halogenation can further enhance selectivity and sensitivity.
Application Note: High-Sensitivity Metal Ion Detection
Halogenated quinoline derivatives are widely employed as chemosensors for detecting heavy metal ions, which is critical for environmental monitoring and biological imaging.[13][15]
Mechanism of Action & Causality:
-
Chelation-Enhanced Fluorescence (CHEF): Many quinoline-based sensors operate via the CHEF mechanism. The lone pair of electrons on the quinoline's nitrogen atom can participate in photoinduced electron transfer (PET), quenching the molecule's fluorescence. Upon binding to a metal ion, this lone pair becomes engaged in a coordinate bond, inhibiting the PET process and "turning on" the fluorescence.[13]
-
Tuning Selectivity: The introduction of halogens can modify the electronic properties and steric hindrance around the metal-binding site. This can fine-tune the sensor's affinity and selectivity for specific metal ions. For example, modifying the quinoline backbone can improve selectivity for Fe³⁺ over other common metal ions.[13]
-
Water Solubility and Biocompatibility: Strategic halogenation and further derivatization can improve the water solubility of the sensor, a crucial requirement for applications in aqueous media and biological systems.[14][16]
Protocol: Synthesis of a Halogenated Quinoline-based Fluorescent Sensor
This protocol is a generalized approach based on common synthetic routes for quinoline-based sensors.[17][18][19]
Principle: The Friedländer annulation is a classic and efficient method for synthesizing substituted quinolines.[20] This protocol involves the acid-catalyzed condensation of a halogenated 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl.
Materials and Reagents:
-
Halogen-substituted 2-aminoacetophenone
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Catalyst (e.g., Brønsted acid like p-toluenesulfonic acid or a Lewis acid)
-
Solvent (e.g., ethanol or toluene)
-
Reflux apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Mixing Reagents: In a round-bottom flask, combine the halogen-substituted 2-aminoacetophenone, the 1,3-dicarbonyl compound, and the acid catalyst in the chosen solvent.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by silica gel column chromatography.
Characterization: Confirm the structure of the synthesized sensor using NMR, Mass Spectrometry, and IR spectroscopy.
Protocol: Spectroscopic Analysis of Sensor-Analyte Interaction
Principle: This protocol measures the change in the sensor's fluorescence intensity upon the addition of various metal ions to determine its selectivity and sensitivity.
Materials and Reagents:
-
Synthesized halogenated quinoline sensor
-
Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in a suitable buffer (e.g., HEPES for biological pH)
-
Spectrofluorometer
-
Quartz cuvettes
Step-by-Step Procedure:
-
Prepare Sensor Solution: Prepare a dilute solution of the sensor (e.g., 10 µM) in the chosen buffer.
-
Record Baseline Spectrum: Place the sensor solution in a quartz cuvette and record its fluorescence emission spectrum by exciting at its absorption maximum.
-
Selectivity Test: To separate cuvettes containing the sensor solution, add a specific concentration (e.g., 5 equivalents) of different metal ion stock solutions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, etc.).
-
Record Emission Spectra: After a short incubation period, record the fluorescence emission spectrum for each mixture.
-
Titration for Sensitivity: For the metal ion that produced the most significant response, perform a titration experiment. Add increasing amounts of the target metal ion stock solution to the sensor solution and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. Calculate the limit of detection (LOD) based on the signal-to-noise ratio.
Expected Results: A selective sensor will show a significant change (enhancement or quenching) in fluorescence intensity in the presence of only one or a few specific metal ions.[13] The titration experiment will yield a binding curve from which the association constant and LOD can be determined.
Section 3: Application in Advanced Polymers
Halogenated quinolines can be used as monomers or functional additives to create high-performance polymers with tailored properties for specialized applications.
Application Note: Building Blocks for Functional Polymers
Incorporating halogenated quinoline moieties into polymer chains imparts unique optical, thermal, and chemical properties.
Mechanism of Action & Causality:
-
High Refractive Index: The presence of the bulky, polarizable quinoline ring and heavy halogen atoms can significantly increase the refractive index of the resulting polymer, a desirable property for optical applications like lenses and coatings.
-
Thermal Stability: The rigid aromatic structure of the quinoline unit enhances the thermal stability (high glass transition temperature) of the polymer backbone.
-
Post-Polymerization Modification: Halogen atoms, particularly the highly reactive fluorine atoms in perfluorophenyl groups, can serve as reactive sites for post-polymerization modification. This allows for the grafting of other functional molecules onto the polymer backbone via nucleophilic aromatic substitution, creating complex functional materials.[21]
Protocol: Polymerization of a Halogenated Quinoline Monomer
Principle: This protocol describes the free-radical polymerization of a vinyl-functionalized halogenated quinoline monomer, a common method for creating addition polymers.[21]
Materials and Reagents:
-
Vinyl-functionalized halogenated quinoline monomer (e.g., 6-vinylphenyl-(2-perfluorophenyl)-4-phenyl quinoline)[21]
-
Free-radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene or THF)
-
Schlenk flask and nitrogen/argon line
-
Precipitation solvent (e.g., methanol)
Step-by-Step Procedure:
-
Setup: Place the monomer and initiator in a Schlenk flask.
-
Degassing: Subject the flask to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Backfill the flask with nitrogen or argon and dissolve the reactants in the anhydrous solvent. Heat the mixture to the appropriate temperature (e.g., 60-80°C) to initiate polymerization.
-
Reaction: Allow the reaction to proceed for several hours (e.g., 12-24 hours). The solution will become more viscous as the polymer forms.
-
Precipitation: Cool the reaction mixture and slowly pour it into a large volume of a stirred non-solvent (e.g., methanol) to precipitate the polymer.
-
Isolation and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum.
Characterization:
-
Molecular Weight: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Structure: Confirm the polymer structure using NMR spectroscopy.
-
Thermal Properties: Analyze thermal stability using Thermogravimetric Analysis (TGA) and determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
Data and Visualization Summary
Table 1: Comparative Performance of Quinoline-Based OLED Emitters
| Emitter Compound | Halogenation | Max EQE (%) | Turn-on Voltage (V) | Emission Color | Reference |
| PXZ-QL | None | 17.3 | 2.6 | - | [22] |
| PTZ-QL | None | 14.8 | 2.8 | - | [22] |
| DMAC-QL | None | 7.7 | 3.2 | - | [22] |
| ZnStq_H:PVK | None | - | 6.94 | Yellow (590 nm) | [23] |
| ZnStq_Cl:PVK | Chloro | - | - | Yellow (587 nm) | [23] |
| PQCl | Chloro | - | - | Green (525 nm) | [9] |
| PQBr | Bromo | - | - | Green (534 nm) | [9] |
Table 2: Photophysical Properties of Halogenated Quinoline Conjugates
| Compound | Halogen | Phosphorescence Quantum Yield (ΦP) | Phosphorescence Lifetime (τP) | State | Reference |
| PQ | None | ~0.03% | - | Aggregates | [3] |
| PQCl | Chloro | ~25-28% | 22.60 µs, 62.37 µs | Aggregates | [3][9] |
| PQBr | Bromo | ~25-28% | 22.03 µs, 59.15 µs | Aggregates | [3][9] |
| PQCl | Chloro | 15.6% | 6.1 ms, 1.8 ms | Powder | [9] |
| PQBr | Bromo | 13.0% | 0.23 ms, 1.8 ms | Powder | [9] |
Diagrams
Caption: Workflow for the fabrication of a halogenated quinoline-based OLED.
Caption: Mechanism of a "turn-on" fluorescent sensor based on PET inhibition.
References
- Vertex AI Search. (n.d.). Custom Quinoline Derivatives Manufacturers, Suppliers.
- PubMed. (2018). Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis.
- BenchChem. (n.d.). A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection.
- MDPI. (n.d.). Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective.
- Journal of Materials and Environmental Science. (n.d.). Organic Light Emitting Diodes: Devices and applications.
- PubMed. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms.
- PubMed Central. (2022). Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence.
- ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
- Materials Chemistry Frontiers (RSC Publishing). (n.d.). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes.
- ResearchGate. (n.d.). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative.
- DergiPark. (2021). International Journal of Chemistry and Technology Production of organic light-emitting diode with fluorescence featured quinolin.
- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- Indian Journal of Pure & Applied Physics. (2005). Photo physical properties of 8-hydroxy quinoline.
- ACS Publications. (n.d.). The Halogen Bond | Chemical Reviews.
- PMC. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
- Chemical Science (RSC Publishing). (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.
- ResearchGate. (n.d.). (PDF) Quinoline-Based Fluorescence Sensors.
- ACS Publications. (2022). Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence | ACS Omega.
- Chemical Science (RSC Publishing). (n.d.). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.
- ResearchGate. (2025). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
- MDPI. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group.
- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (n.d.).
- ResearchGate. (n.d.). Synthesis of medicinally important quinolines using metal-free....
- PMC. (n.d.). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media.
- ResearchGate. (2024). (PDF) Quinoline Synthesis: Nanocatalyzed Green Protocols-An Overview.
- Asian Journal of Chemistry. (2024). Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study.
- PubMed. (2010). Photophysical Properties of 8-hydroxyquinoline-5-sulfonic Acid as a Function of the pH: A TD-DFT Investigation.
- PMC - NIH. (2025). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF 8-HYDROXY QUINOLENE.
- NIH. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- PubMed. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols-An Overview.
- ACS Publications. (2026). Regioselective 1,2-Diamination of Aryl-Substituted 1,3-Dienes via Axial PPh3-Coordinated Dirhodium(II) Catalysis | Organic Letters.
- PMC - NIH. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers.
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Troubleshooting & Optimization
Technical Support Center: Purification of 3,6-Dichloroquinolin-8-amine
Introduction: 3,6-Dichloroquinolin-8-amine is a critical intermediate in the synthesis of several pharmacologically important molecules, most notably the antimalarial drug tafenoquine.[1][2] The purity of this precursor is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), leading to potential safety concerns and reduced efficacy. The purification of the crude product, however, presents significant challenges due to the formation of closely related isomers, residual starting materials, and degradation products that share similar physicochemical properties with the target compound.
This guide provides practical, field-tested solutions to common problems encountered during the purification of crude 3,6-dichloroquinolin-8-amine. It is designed for researchers, process chemists, and drug development professionals seeking to achieve high purity standards for this key building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 3,6-dichloroquinolin-8-amine?
A1: The impurity profile is highly dependent on the synthetic route, but typically includes unreacted starting materials, positional isomers, and byproducts from side reactions. The presence of impurities must be rigorously controlled to meet the stringent requirements for drug substances.[3]
Table 1: Potential Impurities in Crude 3,6-Dichloroquinolin-8-amine
| Impurity Type | Potential Structure/Identity | Likely Origin | Separation Challenge |
|---|---|---|---|
| Positional Isomers | e.g., 5,7-dichloroquinolin-8-amine | Non-regioselective chlorination or amination steps. | Very similar polarity and solubility to the desired product, making separation by standard crystallization or chromatography difficult. |
| Incomplete Reaction | Monochloro-amino-quinolines | Incomplete chlorination of the quinoline core. | Different polarity may allow for easier separation, but can still co-crystallize if present in high concentration. |
| Over-reaction Products | Trichloro-quinolin-amines | Harsh chlorination conditions. | Higher molecular weight and different polarity; generally easier to remove. |
| Hydrolysis Products | 3,6-dichloro-8-hydroxyquinoline | Presence of water during synthesis or workup, especially at elevated temperatures. | The phenolic -OH group significantly alters polarity, making separation relatively straightforward. |
| Starting Materials | e.g., 8-aminoquinoline | Incomplete reaction during the initial stages of synthesis. | Polarity and solubility are typically distinct from the final product. |
Q2: Why is recrystallization of 3,6-dichloroquinolin-8-amine often problematic?
A2: The primary challenge lies in its solubility profile. The molecule possesses a rigid, aromatic core making it poorly soluble in non-polar solvents, while the basic amine group offers some solubility in polar protic solvents.[4] However, finding a single solvent where it is highly soluble when hot and poorly soluble when cold is difficult. Furthermore, impurities with similar structures can suppress crystallization or cause the product to "oil out."
Q3: What analytical methods are recommended for assessing the purity of the final product?
A3: A combination of methods is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of quinoline derivatives.[5] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can effectively separate most impurities.
-
Gas Chromatography (GC): Suitable for assessing the presence of volatile impurities and can be used for purity analysis if the compound is thermally stable.[6][7]
-
Thin-Layer Chromatography (TLC): An invaluable tool for rapid, qualitative assessment during method development for column chromatography and for monitoring reaction progress.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities if they are present at levels typically >1%.
-
Mass Spectrometry (MS): Used for impurity identification, often coupled with HPLC (LC-MS).[3]
Troubleshooting Guide: Common Purification Issues & Solutions
Issue 1: My product "oils out" or fails to crystallize during recrystallization.
Causality: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture or when the solution is supersaturated with impurities that inhibit crystal nucleation.
Solution: Implement a Solvent-Pair System
When a single ideal solvent cannot be found, a two-solvent (or "solvent-pair") system is a powerful alternative. The principle involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid (cloudy), indicating the saturation point.
Step-by-Step Protocol: Solvent-Pair Recrystallization
-
Select the Pair: Choose a "good" solvent (e.g., Methanol, Ethanol, Dichloromethane) and a "poor" solvent (e.g., Water, Hexane, Diethyl Ether). The two solvents must be miscible.
-
Dissolution: Dissolve the crude 3,6-dichloroquinolin-8-amine in the minimum required amount of the hot "good" solvent.
-
Add Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with constant swirling until a persistent cloudiness appears.
-
Re-dissolve: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Cool the flask in an ice bath to maximize crystal formation, then collect the solid by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly.
Table 2: Example Solvent Screening Template
| Solvent | Polarity | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling? | Notes |
|---|---|---|---|---|---|
| Methanol | Polar Protic | Moderate | High | Yes, but recovery may be low | Good candidate for "good" solvent |
| Isopropanol | Polar Protic | Low | Moderate | Good | Potential single solvent |
| Dichloromethane | Polar Aprotic | Moderate | High | Poor | Good candidate for "good" solvent |
| Ethyl Acetate | Moderately Polar | Low | Moderate | Fair | Potential single solvent |
| Toluene | Non-polar | Very Low | Low | - | |
| Hexane | Non-polar | Insoluble | Insoluble | - | Good candidate for "poor" solvent |
| Water | Very Polar | Insoluble | Insoluble | - | Good candidate for "poor" solvent |
Note: The solubility of substituted amines and pyridazines generally increases with temperature in polar organic solvents.[9]
Issue 2: Column chromatography gives poor separation between my product and an unknown impurity.
Causality: Co-elution of impurities is a common problem when the polarity of the impurity is very close to that of the product. For quinoline-based amines, positional isomers are often the culprit. Standard silica gel chromatography may not provide sufficient resolution.
Solution: Modify the Mobile Phase or Use an Alternative Stationary Phase
The basicity of the amine group can cause tailing on acidic silica gel and affect separation. Modifying the mobile phase or changing the stationary phase can dramatically improve resolution.
Workflow: Optimizing Chromatographic Separation
Caption: Workflow for optimizing chromatographic separation.
Issue 3: My final product has a persistent yellow or brown color.
Causality: Amines, particularly aromatic amines, are susceptible to air oxidation, which can form highly colored impurities. This can be exacerbated by heat and light. The color may also be due to strongly adsorbed, high-molecular-weight byproducts from the synthesis.
Solution: Activated Charcoal Treatment and/or Purification via Salt Formation
Method 1: Activated Charcoal (Decolorization) Activated charcoal has a high surface area and can adsorb colored impurities.
-
Dissolve: Dissolve the crude product in a suitable hot solvent as you would for recrystallization.
-
Add Charcoal: Add a small amount of activated charcoal (typically 1-2% by weight) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid bumping.
-
Stir: Stir the hot mixture for 5-10 minutes.
-
Filter Hot: Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The filtrate should be colorless or significantly lighter.
-
Crystallize: Allow the filtrate to cool and crystallize as usual.
Method 2: Purification via Salt Formation This is a highly effective chemical method that leverages the basicity of the amine. By converting the amine to its hydrochloride (or other) salt, its solubility properties are drastically changed, allowing for easy separation from non-basic, neutral impurities.
Caption: Purification workflow via acid-base salt formation.
This technique is exceptionally powerful because the solubility of the ionic hydrochloride salt is very high in aqueous solutions but low in many organic solvents, while the opposite is true for the neutral free base. This dramatic phase-dependent solubility allows for a clean separation.
References
- US3004027A - Process for purification of 3,6-dichloropyridazine.
- CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
- CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com.
- Identification and synthesis of impurities formed during sertindole preparation.
- Synthesis of 3, 6-dichloropicolinic acid.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC.
- Chromatograms of quinolines with internal standard (I.S.,...).
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
- An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine.
- Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation.
- 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents
- Synthesis of Substituted Quinolines by the Electrophilic Cycliz
- An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine.
- Determination of halquinol (chloroquinolin-8-ols) in pre-mixes and medicated feeding stuffs. Royal Society of Chemistry.
- Recrystalliz
- CHEMICAL PURITY ANALYSIS. Agilent Technologies.
- The structures of the substituted quinolines.
- Tafenoquine Synthetic Routes. MedKoo Biosciences.
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Solubility of Organic Compounds. University of Calgary.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry.
- Synthesis of quinolines. Organic Chemistry Portal.
- Solubility in organic solvents and w
- Chemical analysis in amine system oper
- Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. BenchChem.
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- 2. researchgate.net [researchgate.net]
- 3. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
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- 7. iiste.org [iiste.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preventing side reactions in the synthesis of 3,6-Dichloroquinolin-8-amine
Welcome to the technical support guide for the synthesis of 3,6-dichloroquinolin-8-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. It addresses common side reactions and troubleshooting scenarios encountered during this multi-step synthesis, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Introduction
3,6-Dichloroquinolin-8-amine is a key building block in medicinal chemistry, notably in the development of novel therapeutic agents. Its synthesis, typically involving the construction of the quinoline core followed by functional group manipulations, is fraught with potential side reactions that can drastically reduce yield and purity. The most critical challenges arise during the reduction of the precursor, 3,6-dichloro-8-nitroquinoline, where the preservation of the chloro-substituents is paramount. This guide provides a question-and-answer-based approach to navigate these synthetic hurdles.
Frequently Asked Questions & Troubleshooting Guide
Q1: My final product is contaminated with a significant amount of a mono-chloro species (e.g., 6-chloroquinolin-8-amine or 3-chloroquinolin-8-amine). What is causing this and how can I prevent it?
Root Cause Analysis:
This issue is a classic case of hydrodechlorination , a common side reaction during the reduction of halogenated nitroaromatics. The catalyst or reducing agent intended for the nitro group (-NO₂) inadvertently cleaves one or more carbon-chlorine (C-Cl) bonds, replacing the chlorine atom with a hydrogen atom.
This is particularly problematic in catalytic hydrogenation when using highly active catalysts like Palladium on Carbon (Pd/C). The palladium surface can readily catalyze the cleavage of aryl-halide bonds, especially under hydrogen pressure.
Prevention Strategies & Protocols:
Your primary goal is to choose a reduction method with high chemoselectivity for the nitro group over the aryl chlorides.
-
Strategy 1: Switch to a Milder Metal/Acid System. The use of iron powder in an acidic medium is a classic, cost-effective, and highly effective method for reducing nitro groups while leaving aryl chlorides intact.[1][2]
Protocol 1: Chemoselective Nitro Reduction using Fe/AcOH
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 3,6-dichloro-8-nitroquinoline (1.0 eq.) in a mixture of ethanol or acetic acid.
-
Reagent Addition: Add iron powder (typically 3-5 eq.) to the suspension.
-
Initiation: Heat the mixture to reflux (approx. 80-100 °C). The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the iron salts.
-
Extraction: Concentrate the filtrate, and then neutralize it carefully with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[3]
-
-
Strategy 2: Use Stannous Chloride (SnCl₂). Tin(II) chloride is another effective reagent for the selective reduction of aromatic nitro groups in the presence of halogens.[4][5]
Protocol 2: Selective Reduction with Tin(II) Chloride
-
Setup: Dissolve 3,6-dichloro-8-nitroquinoline (1.0 eq.) in a suitable solvent like ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq.) in concentrated hydrochloric acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.
-
Work-up: Cool the reaction and carefully basify with a concentrated NaOH solution until the tin salts precipitate. Be aware that tin salt precipitation can be problematic; adding the reaction mixture to a large volume of ice water before basification can help manage the precipitate.[6]
-
Purification: Filter the slurry through Celite® and extract the filtrate with an organic solvent. Further purification by chromatography may be necessary.
-
-
Strategy 3: Optimize Catalytic Hydrogenation. If catalytic hydrogenation is necessary, avoid Pd/C. Platinum-based catalysts (e.g., Platinum on Carbon, Pt/C) often show lower hydrodechlorination activity.[7] Another approach is Catalytic Transfer Hydrogenation (CTH) , which uses a hydrogen donor in the presence of a catalyst and can be milder than using pressurized hydrogen gas.
Protocol 3: Catalytic Transfer Hydrogenation
-
Setup: Dissolve 3,6-dichloro-8-nitroquinoline (1.0 eq.) in a solvent like ethanol or methanol.
-
Reagents: Add a hydrogen donor such as ammonium formate or 1,4-cyclohexadiene.
-
Catalyst: Carefully add a catalyst with lower dehalogenation potential, such as 10% Pt/C.
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Work-up: Filter the hot reaction mixture through Celite® to remove the catalyst, wash with the solvent, and concentrate the filtrate. The product can then be isolated by standard extraction and purification methods.
-
Q2: I am observing the formation of dimeric impurities, such as azo or azoxy compounds, in my final product. What causes this?
Root Cause Analysis:
The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a multi-electron process that proceeds through several intermediates, including the nitroso (R-NO) and hydroxylamine (R-NHOH) species.
-
Nitro Group → Nitroso → Hydroxylamine → Amine
If the reduction is incomplete or the reaction conditions are not optimal, these highly reactive intermediates can condense with each other. For example, a nitroso intermediate can react with a hydroxylamine intermediate to form an azoxy compound (R-N=N(O)-R), which can be further reduced to an azo compound (R-N=N-R). This is more common when using certain metal hydrides or under neutral pH conditions.[8]
Prevention Strategies:
-
Ensure Complete Reduction: Use a sufficient excess of the reducing agent (e.g., Fe or SnCl₂) and allow the reaction to proceed to completion. Monitor carefully by TLC to ensure all hydroxylamine and nitroso intermediates have been converted to the final amine.
-
Maintain Acidic Conditions: Performing the reduction in a strongly acidic medium (e.g., with Fe/AcOH or SnCl₂/HCl) helps to protonate the intermediates, which disfavors the condensation reactions leading to azo and azoxy dimers.
-
Avoid Problematic Reagents: Metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not suitable for reducing aromatic nitro compounds to amines as they strongly favor the formation of azo products.[1]
Q3: The catalytic hydrogenation of my 3,6-dichloro-8-nitroquinoline is sluggish and stalls, or I'm seeing an accumulation of a thermally unstable intermediate. What are the risks?
Root Cause Analysis:
The stalling of the reaction and accumulation of intermediates is a significant safety and purity concern. The key intermediate, arylhydroxylamine , can be thermally unstable. In large-scale reactions, the accumulation of this intermediate can pose a risk of a thermal runaway or explosive decomposition.[9] This accumulation can happen if the catalyst is not active enough or if the reaction conditions are not optimized.
Prevention & Mitigation:
-
Catalyst Selection: Ensure you are using a high-quality, active catalyst.
-
Use of Additives: For industrial-scale hydrogenations, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines, leading to a safer and more efficient reaction.[9]
-
Exothermic Control: Be aware that the hydrogenation of nitro groups is highly exothermic. Ensure adequate cooling and controlled addition of hydrogen to manage the reaction temperature.
-
Alternative Methods: If hydrogenation proves consistently problematic, switching to a metal/acid reduction (Fe/AcOH or SnCl₂) is a highly recommended and often safer alternative for this substrate.
Data Summary & Method Comparison
The choice of reduction method is the most critical step in this synthesis. The following table summarizes the pros and cons of common methods for reducing 3,6-dichloro-8-nitroquinoline.
| Reduction Method | Typical Reagents | Pros | Cons | Key Side Reaction |
| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean work-up (catalyst filtration). | High risk of hydrodechlorination .[1] Potential for catalyst poisoning. | Hydrodechlorination |
| Catalytic Transfer Hydrogenation | Ammonium Formate, Pt/C | Milder than H₂ gas, lower dehalogenation risk with Pt/C.[7] | Can be slower, requires stoichiometric H-donor. | Minor Hydrodechlorination |
| Metal/Acid Reduction | Fe, Acetic Acid/HCl | Excellent chemoselectivity (preserves Cl) ,[1] low cost. | Stoichiometric metal waste, work-up involves filtering iron salts. | Incomplete reduction |
| Metal Salt Reduction | SnCl₂·2H₂O, HCl | Excellent chemoselectivity (preserves Cl) ,[4] mild conditions. | Stoichiometric tin waste, difficult work-up due to tin salt precipitation.[6] | Azo/Azoxy formation |
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues during the reduction of 3,6-dichloro-8-nitroquinoline.
Sources
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- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 5. Tin(II) chloride [dlab.epfl.ch]
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- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of 3,6-Dichloroquinolin-8-amine Derivatives
Welcome to the technical support center for 3,6-dichloroquinolin-8-amine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of compounds. The inherent reactivity of the chlorinated quinoline scaffold, combined with the electronic nature of the 8-amino group, presents unique stability challenges. This document provides in-depth troubleshooting guides, validated protocols, and mechanistic insights to help you maintain the integrity of your compounds throughout your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of 3,6-dichloroquinolin-8-amine derivatives.
Q1: What are the primary factors that compromise the stability of these derivatives?
A: The stability of 3,6-dichloroquinolin-8-amine derivatives is primarily influenced by a combination of environmental and structural factors. The key culprits are:
-
Hydrolysis: The chlorine atoms on the quinoline ring, particularly if activated by other substituents, can be susceptible to nucleophilic substitution by water, leading to the formation of hydroxy-quinoline derivatives. This process can be accelerated by acidic or basic conditions.[1][2]
-
Oxidation: The 8-amino group and the electron-rich quinoline ring system are prone to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents present in reagents or solvents.[3] Degradation of quinolines is often initiated by hydroxylation, a form of oxidation.[4]
-
Photodecomposition: Like many aromatic heterocyclic compounds, quinoline derivatives can absorb UV-Vis light, leading to photochemical degradation.[2][5] Energy absorption can generate reactive species that break down the molecule.
-
Temperature: Elevated temperatures accelerate all degradation pathways, including hydrolysis and oxidation.[6]
Q2: What are the typical visual or analytical signs of compound degradation?
A: Degradation can manifest in several ways:
-
Visual Changes: A noticeable change in the color of the solid compound or its solution (e.g., from off-white to yellow or brown) is a common indicator. The formation of a precipitate or haze in a previously clear solution also suggests instability.
-
Analytical Changes: When analyzed by techniques like HPLC or LC-MS, degradation is evident by a decrease in the peak area of the parent compound over time, accompanied by the appearance of new peaks corresponding to degradation products. On a TLC plate, this would appear as new, often more polar, spots.
Q3: What are the best general practices for storing these compounds?
A: To maximize shelf-life, both in solid form and in solution, rigorous storage conditions are essential. The following table summarizes our recommendations.
| Storage Form | Condition | Rationale |
| Solid (Neat) | Store at -20°C or below. | Reduces thermal energy, slowing all degradation reactions. |
| Protect from light (use amber vials or store in the dark). | Prevents photolytic degradation. | |
| Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis. | |
| Use a desiccator. | Removes ambient moisture that could initiate hydrolysis. | |
| Solution | Prepare fresh solutions for each experiment whenever possible. | Avoids long-term solution instability issues. |
| If storage is necessary, flash-freeze aliquots in an appropriate aprotic solvent (e.g., DMSO, DMF) and store at -80°C. | Cryogenic storage dramatically slows degradation kinetics. Aprotic solvents lack protons to facilitate hydrolysis. | |
| Use amber glass vials or foil-wrapped tubes. | Provides critical protection from light. | |
| Before freezing, purge the headspace with an inert gas. | Removes oxygen from the vial to prevent oxidation in the solution. |
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a structured approach to diagnosing and solving stability problems encountered during routine laboratory work.
Issue 1: Compound shows rapid degradation in an aqueous assay buffer.
-
Probable Cause 1: pH-Mediated Hydrolysis. The stability of the C-Cl bonds on the quinoline ring is highly pH-dependent. Strongly acidic or alkaline conditions can catalyze the hydrolysis of one or both chlorine atoms to hydroxyl groups.
-
Solution 1: pH Optimization and Buffer Selection.
-
Determine the optimal pH range for your compound's stability by conducting a preliminary screen. Prepare your compound in a series of buffers (e.g., pH 3, 5, 7.4, 9) and monitor its purity by HPLC over several hours.
-
Choose a buffer system for your assay that maintains a pH where the compound is most stable, while still being compatible with the biological system.
-
If the assay requires a pH where the compound is unstable, minimize the incubation time as much as possible.
-
-
Probable Cause 2: Metal-Catalyzed Oxidation. The 8-aminoquinoline scaffold is a known metal-chelating agent.[7][8] Trace metal ions (e.g., Cu²⁺, Fe³⁺) present in buffers or biological media can chelate to your compound, catalyzing the generation of reactive oxygen species and leading to rapid oxidative degradation.[7]
-
Solution 2: Use of Chelators or High-Purity Reagents.
-
Use high-purity water (e.g., 18.2 MΩ·cm) and analytical-grade buffer components to minimize metal contamination.
-
If permissible in your assay, consider adding a small amount of a strong chelating agent like EDTA (ethylenediaminetetraacetic acid) to the buffer to sequester stray metal ions.
-
Evaluate if the compound's activity is dependent on metal chelation. If so, this becomes a critical parameter to control rather than eliminate.
-
Issue 2: Inconsistent results and poor reproducibility in cell-based assays.
-
Probable Cause: On-Plate Degradation and Adsorption. In addition to buffer instability, compounds can degrade directly in the assay plate over the course of a long incubation (24-72 hours). Furthermore, lipophilic compounds may adsorb to the plastic surfaces of microplates, reducing the effective concentration and leading to variable results.
-
Solution: Workflow Optimization and Plate Selection.
-
Time-Course Stability: Perform a stability study of your compound directly in the complete cell culture medium under standard incubation conditions (37°C, 5% CO₂). Sample the medium at different time points (e.g., 0, 4, 12, 24, 48 hours) and analyze by LC-MS to quantify the remaining parent compound. This will define the effective therapeutic window for your experiments.
-
Plate Type: Test low-binding microplates to see if they improve reproducibility.
-
Dosing Strategy: For very long incubations, consider re-dosing the compound at set intervals to maintain a more consistent concentration.
-
Issue 3: Appearance of multiple impurity peaks after purification by silica gel chromatography.
-
Probable Cause: On-Column Degradation. The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. The 8-amino group can interact strongly with the acidic silanol groups, and the chloro-substituents may react, especially if the solvent system contains nucleophilic components (like methanol).
-
Solution: Alternative Purification Strategies.
-
Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize the acidic sites. This can be done by adding ~0.1-1% triethylamine to your mobile phase.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble, purification using C18-functionalized silica (reverse-phase HPLC) with neutral mobile phases (e.g., acetonitrile/water) is often a much milder alternative.
-
Crystallization: If possible, crystallization is the preferred method of purification as it avoids interaction with stationary phases altogether.
-
Section 3: Protocols for Stability Assessment
To proactively manage stability, it is crucial to understand your compound's liabilities. A forced degradation study is an essential tool for this purpose.[1][9]
Protocol 3.1: Forced Degradation (Stress Testing) Workflow
This protocol is designed to rapidly identify the degradation pathways your compound is susceptible to by exposing it to harsh conditions.
Objective: To generate potential degradants and determine the compound's stability profile under hydrolytic, oxidative, thermal, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 1:1 mixture of acetonitrile and water.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as outlined in the table below. Include a control sample stored at 5°C in the dark.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis. Use a stability-indicating HPLC method (a method that can separate the parent compound from all generated degradants) to quantify the percentage of the parent compound remaining and profile the degradants.
Table of Forced Degradation Conditions
| Stress Condition | Reagent/Procedure | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Store solution in an oven. | 70°C | 48 hours |
| Photolytic | Expose solution to a photostability chamber (ICH Q1B guidelines) | Room Temperature | As per guidelines |
Note: The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the duration, temperature, or reagent concentration accordingly.[9]
Workflow Diagram:
Caption: Forced degradation experimental workflow.
Section 4: Mechanistic Insights into Degradation
Understanding the likely chemical transformations provides a rational basis for improving stability, either through structural modification or formulation.
The 3,6-dichloroquinolin-8-amine scaffold has several reactive sites:
-
C-Cl Bonds: These are sites for nucleophilic aromatic substitution (SₙAr). The reaction is facilitated by protonation of the quinoline nitrogen (under acidic conditions) or direct attack by hydroxide (under basic conditions).
-
8-Amino Group: This primary amine can be oxidized to nitroso or nitro derivatives or participate in other reactions. Its lone pair of electrons also activates the ring system, influencing its overall reactivity.
-
Quinoline Ring: The heterocyclic ring itself can undergo oxidative cleavage or hydroxylation, particularly at electron-rich positions.[10]
Caption: Potential degradation pathways for the core scaffold.
By identifying which of these pathways is dominant for your specific derivative through forced degradation studies, you can make informed decisions. For example, if hydrolysis is the main issue, modifying the formulation to a non-aqueous or buffered system is a logical step. If oxidation is the problem, adding antioxidants or rigorously excluding oxygen may be required.
References
- Method for synthetizing 3,6-dichloropyridazine.
- Preparation method of 3,6-dichloropyridazine.
- Synthesis method of 3-amino-6-chloropyridazine.
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]
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An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
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Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. [Link]
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Quinoline Derivative and Their Pharmacological & Medicinal Potential. Neliti. [Link]
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Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]
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A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]
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Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR. [Link]
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Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. PubMed Central. [Link]
-
Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. PMC. [Link]
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Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Wiley Online Library. [Link]
-
Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. IWA Publishing. [Link]
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
-
METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
-
Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry. [Link]
-
Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC. [Link]
-
Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. ACS Publications. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. [Link]
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo<sub>2</sub>S<sub>4</sub>/g-C<sub>3</sub>N<sub>4</sub> particles - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 7. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Doebner-von Miller Quinoline Synthesis: A Technical Guide to Managing Exothermic Reactions
Welcome to the Technical Support Center for the Doebner-von Miller Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on a critical aspect of this classic reaction: the management of its inherent exothermic nature. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to perform this synthesis safely, efficiently, and with high reproducibility.
The Doebner-von Miller reaction, a cornerstone in the synthesis of quinolines, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1][2] While powerful, this acid-catalyzed condensation and cyclization process is notoriously exothermic. Uncontrolled, this can lead to a rapid increase in temperature, fostering side reactions, tar formation, and in worst-case scenarios, a dangerous runaway reaction.[3][4] This guide will provide a structured approach to understanding, monitoring, and controlling the exotherm, ensuring both the safety of your experiment and the quality of your desired quinoline product.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the exothermic nature of the Doebner-von Miller synthesis.
Q1: What makes the Doebner-von Miller reaction so exothermic?
A1: The exothermicity arises from several contributing factors. The initial Michael-type addition of the aniline to the α,β-unsaturated carbonyl compound is an exothermic process. Furthermore, the acid-catalyzed cyclization and subsequent aromatization steps also release a significant amount of heat. The highly acidic conditions can also promote polymerization of the α,β-unsaturated carbonyl starting material, which is a highly exothermic and undesirable side reaction.[3]
Q2: What are the primary risks associated with an uncontrolled exotherm in this synthesis?
A2: The primary risks include:
-
Runaway Reaction: A rapid, uncontrolled increase in temperature and pressure that can exceed the capacity of the reaction vessel, potentially leading to vessel failure and chemical release.[4]
-
Reduced Yield and Purity: Excessive heat promotes the formation of polymeric tars and other byproducts, which are difficult to remove and significantly lower the yield of the desired quinoline.[3]
-
Safety Hazards: Beyond the risk of a runaway reaction, high temperatures can cause solvents to boil violently and increase the release of volatile, potentially toxic, reactants and byproducts.
Q3: Can I predict the severity of the exotherm for my specific reaction?
A3: While a precise prediction without calorimetric data is difficult, you can anticipate a more vigorous exotherm under certain conditions:
-
Highly reactive substrates: Anilines with electron-donating groups and more reactive α,β-unsaturated carbonyls can lead to a faster, more exothermic reaction.
-
High concentrations: More concentrated reaction mixtures will generate heat more rapidly in a smaller volume.
-
Strong acid catalysts: While necessary for the reaction, stronger acids can also accelerate the exothermic processes.[5]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating issues related to the exothermic nature of the Doebner-von Miller synthesis.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
-
Symptoms: A sudden and rapid increase in the internal reaction temperature (e.g., >10-15 °C per minute) upon addition of the α,β-unsaturated carbonyl compound. Visible signs may include vigorous boiling or fuming.
-
Root Cause: The rate of heat generation from the reaction is exceeding the rate of heat removal by the cooling system. This is often due to too rapid addition of the carbonyl compound.
-
Immediate Corrective Actions:
-
Stop Reagent Addition Immediately: Halt the addition of the α,β-unsaturated carbonyl compound.
-
Enhance Cooling: Increase the efficiency of the cooling bath. For an ice bath, add more ice and salt if necessary. For a cryo-cooler, lower the setpoint.
-
Increase Stirring Rate: Ensure the reaction mixture is being stirred vigorously to promote heat transfer to the vessel walls and prevent the formation of localized hot spots.
-
-
Preventative Measures:
-
Slow, Controlled Addition: Add the α,β-unsaturated carbonyl compound dropwise over a prolonged period (e.g., 1-2 hours) using an addition funnel.[3]
-
Pre-cooling: Cool the aniline and acid mixture to 0-5 °C before beginning the addition of the carbonyl compound.
-
Dilution: Running the reaction at a lower concentration can help to moderate the rate of heat generation.
-
Issue 2: Formation of Intractable Tar and Low Product Yield
-
Symptoms: The reaction mixture becomes a thick, dark, viscous tar, making product isolation difficult and resulting in a low yield of the desired quinoline.
-
Root Cause: This is a classic sign of uncontrolled polymerization of the α,β-unsaturated carbonyl compound, which is exacerbated by high temperatures and highly acidic conditions.[3]
-
Troubleshooting & Optimization:
-
Employ a Biphasic Solvent System: A highly effective method to minimize polymerization is to use a two-phase system. By dissolving the α,β-unsaturated carbonyl compound in an immiscible organic solvent (e.g., toluene) and adding it to the aqueous acidic solution of the aniline, the concentration of the carbonyl compound in the acidic phase is kept low, thus disfavoring polymerization.[6]
-
Optimize Acid Choice and Concentration: While strong acids are required, their concentration can be optimized. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and byproduct formation. Milder Lewis acids may be advantageous in some cases.[1][3]
-
Maintain the Lowest Effective Temperature: The reaction should be run at the minimum temperature required for a reasonable reaction rate. Stepwise heating after the initial exothermic addition phase can also be beneficial.[3]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Initial Reaction Temperature | 0 - 5 °C | Pre-cooling the initial mixture helps to absorb the initial exotherm upon addition of the carbonyl compound. |
| Addition Rate of Carbonyl | Dropwise over 1-2 hours | Slow addition is critical to match the rate of heat generation with the rate of heat removal.[3] |
| Monitoring Frequency | Continuous or every 5-10 minutes | Frequent monitoring of the internal temperature is essential for early detection of any deviation from the expected profile. |
| Cautionary Temperature Rise | > 5-10 °C/minute | A rapid increase in this range indicates that the reaction is accelerating and immediate cooling measures should be taken. |
| Emergency Shutdown Trigger | > 15-20 °C/minute or sustained uncontrolled rise | This indicates a potential runaway reaction, and emergency procedures should be initiated. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for managing the exothermic reaction during the Doebner-von Miller synthesis.
Caption: A decision tree for monitoring and controlling the exotherm during reagent addition.
Detailed Experimental Protocol for Exotherm Control
This protocol for the synthesis of 2-methylquinoline from aniline and crotonaldehyde is designed with specific steps to manage the exothermic reaction.
Materials and Equipment:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Addition funnel
-
Thermometer or thermocouple to monitor internal reaction temperature
-
Ice-water bath
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Initial Cooling: Place the flask in an ice-water bath and stir the mixture until the internal temperature is stable between 0-5 °C.
-
Prepare Carbonyl Solution: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.
-
Controlled Addition: Begin the dropwise addition of the crotonaldehyde solution to the cooled, stirring aniline hydrochloride solution. The rate of addition should be slow enough to maintain the internal temperature below 15-20 °C. This addition should take approximately 1-2 hours.[3]
-
Monitoring the Exotherm: Continuously monitor the internal temperature. If the temperature begins to rise rapidly, slow down or temporarily stop the addition and ensure the cooling bath is effective.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide. Extract the product with an appropriate organic solvent, wash, dry, and concentrate the organic phase.
-
Purification: Purify the crude product by distillation or column chromatography.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental protocol with an emphasis on the exotherm control points.
Caption: A workflow diagram for the Doebner-von Miller synthesis with exotherm control steps.
By understanding the principles behind the exothermic nature of the Doebner-von Miller reaction and implementing the control strategies outlined in this guide, you can significantly improve the safety and outcome of your quinoline synthesis. Always remember that a thorough risk assessment should be conducted before any chemical reaction is performed.
References
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Doebner-Miller Reaction. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]
-
Doebner-von Miller reaction and applications. (n.d.). SlideShare. Retrieved January 26, 2024, from [Link]
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]
-
Doebner-Miller reaction and applications. (n.d.). SlideShare. Retrieved January 26, 2024, from [Link]
-
Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. (2000). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Experimental Study on Thermal-Induced Runaway in High Nickel Ternary Batteries. (2022). National Institutes of Health. Retrieved January 26, 2024, from [Link]
-
Study on the Multi-Stage Evolution of Thermal Runaway and the Flammability Threshold of Gas Generation in Lithium Iron Phosphate Batteries Based on SOC Gradient. (2023). National Institutes of Health. Retrieved January 26, 2024, from [Link]
- Aniline-crotonaldehyde condensation product. (1931). Google Patents.
-
Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. (2018). National Institutes of Health. Retrieved January 26, 2024, from [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2023). Daniele Teti. Retrieved January 26, 2024, from [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Retrieved January 26, 2024, from [Link]
-
dot. (2022). Graphviz. Retrieved January 26, 2024, from [Link]
-
Thermal runaway. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]
-
An improvement in the Doebner-Miller synthesis of quinaldines. (1970). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. Retrieved January 26, 2024, from [Link]
-
Advance organic chemistry 1 ; Doebner Miller reaction. (n.d.). SlideShare. Retrieved January 26, 2024, from [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020). YouTube. Retrieved January 26, 2024, from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2008). ACS Publications. Retrieved January 26, 2024, from [Link]
-
DOT Language. (n.d.). Graphviz. Retrieved January 26, 2024, from [Link]
-
Drawing graphs with dot. (2015). Graphviz. Retrieved January 26, 2024, from [Link]
-
User Guide. (n.d.). Graphviz. Retrieved January 26, 2024, from [Link]
-
Dot Language (graph based diagrams). (2018). Medium. Retrieved January 26, 2024, from [Link]
-
Datasets of text - GraphViz examples?. (2023). Graphviz Forum. Retrieved January 26, 2024, from [Link]
-
Graphviz DOT rendering and animated transitions using D3. (n.d.). GitHub. Retrieved January 26, 2024, from [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2014). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. (2018). Frontiers in Chemistry. Retrieved January 26, 2024, from [Link]
-
(PDF) Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. (2018). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (2004). ResearchGate. Retrieved January 26, 2024, from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Antibacterial Potential of Halogenated Quinolines: A Focus on the 3,6-dichloroquinolin-8-amine Scaffold
This guide offers a comparative analysis of the antibacterial properties of quinoline derivatives, with a particular focus on the structural class of halogenated 8-aminoquinolines, exemplified by 3,6-dichloroquinolin-8-amine. While specific experimental data for 3,6-dichloroquinolin-8-amine is not extensively available in publicly accessible literature, this guide will synthesize data from closely related halogenated quinoline derivatives to provide researchers, scientists, and drug development professionals with a framework for understanding their potential antibacterial efficacy. We will delve into the established mechanisms of action, present comparative antibacterial assay data from analogous compounds, and provide detailed experimental protocols for assessing antibacterial activity.
The Quinoline Scaffold: A Privileged Structure in Antibacterial Drug Discovery
The quinoline ring system is a cornerstone in the development of antibacterial agents. Its derivatives, most notably the fluoroquinolones, have been successfully employed in clinical practice for decades. The versatility of the quinoline scaffold allows for substitutions at various positions, leading to a diverse range of biological activities. The introduction of halogen atoms and an amino group at specific positions, such as in 3,6-dichloroquinolin-8-amine, is a strategic approach to modulate the compound's physicochemical properties and enhance its antibacterial potency. Halogenation can influence factors such as lipophilicity, electronic effects, and binding interactions with bacterial targets.[1]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics primarily exert their bactericidal effects by inhibiting essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV.[2] These enzymes are responsible for managing the topological state of DNA during replication and transcription.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for initiating replication and relieving torsional stress.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their segregation into daughter cells.
Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzymes in a state where they have cleaved the DNA but are unable to religate it. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[2]
Caption: Mechanism of action of quinolone antibiotics.
Comparative Antibacterial Activity of Halogenated Quinolone Derivatives
While specific data for 3,6-dichloroquinolin-8-amine is limited, studies on other halogenated quinoline derivatives provide valuable insights into their potential antibacterial spectrum and potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various halogenated quinoline derivatives against a selection of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 | [4] |
| Halogenated 8-hydroxyquinolines | Gram-positive bacteria | 5.57 - 89.09 (µM) | [5] |
| 8-Amino-7-(aryl/hetaryl)fluoroquinolones | Escherichia coli | Comparable to Ciprofloxacin | [6] |
| Staphylococcus aureus | Comparable to Ciprofloxacin | [6] | |
| 6-Amino-8-methylquinolones | Gram-positive bacteria | Superior to Ciprofloxacin | [7] |
| Quinolone-5-sulfonamides | Staphylococcus aureus | MIC > 256 (with methylated 8-OH) | [8] |
Note: The data presented is for structurally related compounds and should be interpreted as indicative of the potential activity of 3,6-dichloroquinolin-8-amine. Direct experimental validation is necessary.
The structure-activity relationship (SAR) of quinolones suggests that substitutions at various positions significantly influence their antibacterial activity. For instance, a halogen atom at the C-6 position and a bulky substituent at the N-1 position are often associated with enhanced potency.[9] The presence of an amino group at the C-8 position in conjunction with other substitutions has been shown to be effective, particularly against Gram-positive bacteria.[7][10]
Experimental Protocols for Antibacterial Assays
To facilitate further research and direct evaluation of 3,6-dichloroquinolin-8-amine and other novel derivatives, a standard protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized procedure and may require optimization based on the specific bacterial strains and compounds being tested.
Materials:
-
Test compound (e.g., 3,6-dichloroquinolin-8-amine) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (broth only).
-
Solvent control (broth with the maximum concentration of the solvent used).
Procedure:
-
Preparation of Bacterial Inoculum: a. Culture the bacterial strain overnight on an appropriate agar plate. b. Inoculate a few colonies into sterile broth and incubate until the culture reaches the mid-logarithmic phase of growth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted bacterial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. Perform a serial two-fold dilution of the test compound in the broth directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions, the positive control, and the solvent control. b. Leave wells with broth only as a negative control. c. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
The quinoline scaffold, particularly with halogen and amino substitutions, holds significant promise for the development of novel antibacterial agents. While direct experimental data on 3,6-dichloroquinolin-8-amine is needed, the analysis of structurally similar compounds suggests a potential for potent antibacterial activity. The established mechanism of action targeting bacterial DNA replication pathways provides a solid foundation for further investigation.
Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of 3,6-dichloroquinolin-8-amine and a library of its analogs. Such studies will be crucial to elucidate its specific antibacterial spectrum, potency, and potential for therapeutic development in an era of growing antimicrobial resistance.
References
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Chobot, V., et al. (2018). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. [Link]
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Al-Hiari, Y. M., et al. (2022). 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. Zeitschrift für Naturforschung C. [Link]
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- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy.
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Pavan, F. R., et al. (2010). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
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Napiórkowska, A., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry. [Link]
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Cecchetti, V., et al. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of Medicinal Chemistry. [Link]
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Hameed, A., et al. (2018). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. [Link]
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Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. [Link]
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Validating the Anticancer Potential of Novel Quinoline Derivatives: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel quinoline derivatives, with a focus on the 3,6-dichloroquinolin-8-amine scaffold. While specific experimental data on 3,6-dichloroquinolin-8-amine derivatives is not yet prevalent in publicly available literature, this document outlines the essential experimental workflows and provides comparative data from closely related quinoline compounds to serve as a practical benchmark.
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer effects.[1][2] Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and proliferation.[3][4] The strategic addition of substituents, such as halogens and amines, to the quinoline core can significantly modulate its pharmacological properties.
I. Rationale for Investigation
The exploration of novel quinoline derivatives as anticancer agents is driven by the need for more effective and selective cancer therapies.[3] Many existing chemotherapeutic drugs suffer from issues like toxicity to healthy cells and the development of drug resistance.[5] The diverse mechanisms of action exhibited by quinoline derivatives offer the potential for overcoming these limitations.[6] The focus on the 3,6-dichloroquinolin-8-amine scaffold is based on the established anticancer properties of both quinoline and halogenated aromatic compounds, suggesting a synergistic potential for potent and selective anticancer activity.
II. Experimental Validation Workflow
A systematic approach is crucial for validating the anticancer activity of novel compounds. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to mechanistic studies.
Caption: A streamlined workflow for the validation of novel anticancer compounds.
III. Detailed Experimental Protocols
The following protocols are foundational for assessing the anticancer activity of novel quinoline derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the validation process.
A. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] It is a widely used method for initial cytotoxicity screening of potential anticancer drugs.[7]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3,6-dichloroquinolin-8-amine derivatives and a standard anticancer drug (e.g., Doxorubicin) in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) values.
B. Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5]
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
D. Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and PARP.[9]
Protocol:
-
Protein Extraction: Treat cells with the test compounds, harvest, and lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
IV. Comparative Analysis
A crucial aspect of validating a novel anticancer compound is to compare its efficacy against established drugs and to assess its selectivity.
A. Comparison with Standard Anticancer Drugs
The table below presents a hypothetical comparison of a novel 3,6-dichloroquinolin-8-amine derivative with Doxorubicin, a commonly used chemotherapeutic agent. The data for the novel compound is extrapolated from published data on similar quinoline derivatives for illustrative purposes.[2][7]
| Compound | Cell Line | IC50 (µM) |
| Novel 3,6-dichloroquinolin-8-amine Derivative | HCT-116 (Colon) | ~5-10 |
| MCF-7 (Breast) | ~2-8 | |
| Doxorubicin | HCT-116 (Colon) | ~0.5-2 |
| MCF-7 (Breast) | ~0.1-1 |
Note: The IC50 values for the novel compound are hypothetical and should be experimentally determined.
B. Mechanistic Insights from Related Quinoline Derivatives
Studies on various quinoline derivatives have demonstrated their ability to induce apoptosis and cause cell cycle arrest. For instance, certain quinoline-chalcone derivatives have been shown to arrest the cell cycle at the G2/M phase and upregulate the levels of apoptosis-related proteins like Caspase-3/9 and cleaved-PARP in MGC-803 cells.[7] Other quinoline derivatives have been found to induce S-phase arrest and subsequent apoptosis.[5]
Caption: A simplified diagram of the intrinsic apoptosis pathway often targeted by quinoline derivatives.
V. Conclusion and Future Directions
The validation of novel 3,6-dichloroquinolin-8-amine derivatives as anticancer agents requires a rigorous and systematic experimental approach. This guide provides the necessary framework and protocols to conduct a thorough preclinical evaluation. While specific data for this particular scaffold is pending, the broader family of quinoline derivatives has shown significant promise.[6] Future research should focus on the synthesis and comprehensive biological evaluation of a library of 3,6-dichloroquinolin-8-amine derivatives to establish their structure-activity relationships, identify lead compounds, and elucidate their precise mechanisms of action.
VI. References
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Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022). Retrieved from [Link]
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Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules, 26(15), 4485. Retrieved from [Link]
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Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). ACS Medicinal Chemistry Letters, 3(12), 1044-1048. Retrieved from [Link]
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Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2018). Tropical Journal of Pharmaceutical Research, 17(5), 881-888. Retrieved from [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2021). RSC Advances, 11(44), 27352-27373. Retrieved from [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Drug Design, Development and Therapy, 13, 2935-2949. Retrieved from [Link]
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Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. (2022). Molecules, 27(11), 3583. Retrieved from [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry, 25(10), 2683-2704. Retrieved from [Link]
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The activity of the quinoline derivatives against human colon cancer (HCT-116) cell line. (2022). Journal of Molecular Structure, 1264, 133261. Retrieved from [Link]
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Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society, 99(8), 100572. Retrieved from [Link]
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Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). Retrieved from [Link]
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Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). ACS Medicinal Chemistry Letters, 3(12), 1044-1048. Retrieved from [Link]
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Design, Synthesis and Anticancer Activity Studies of Novel Quinoline-Indole Derivatives. (2021). Chinese Journal of Chemistry, 39(11), 3045-3052. Retrieved from [Link]
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Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Antioxidants, 11(6), 1083. Retrieved from [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). Molecules, 26(16), 4989. Retrieved from [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 105, 117681. Retrieved from [Link]
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Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (2012). ACS Medicinal Chemistry Letters, 3(12), 1044-1048. Retrieved from [Link]
-
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2018). Retrieved from [Link]
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Western blot analysis of apoptosis-related proteins in the PC3 and LNCaP cells. (2015). Retrieved from [Link]
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The Chloro-Quinoline Code: A Comparative Guide to C3 vs. C6 Substitution on Bioactivity
A Senior Application Scientist's Guide for Researchers and Drug Developers
The quinoline scaffold is a cornerstone of medicinal chemistry, a "privileged structure" forming the backbone of countless therapeutic agents, from the classic antimalarial chloroquine to modern anticancer drugs.[1][2] Its rigid, aromatic framework is ripe for chemical modification, allowing chemists to fine-tune its biological properties. Among the most powerful tools in this modification arsenal is halogenation, and specifically, the introduction of a chlorine atom.
This guide moves beyond a general overview to dissect a critical, yet nuanced, aspect of quinoline pharmacology: the profound impact of positional isomerism. We will objectively compare how chlorine substitution at the C3 versus the C6 position alters the bioactivity of the quinoline core, synthesizing data from disparate studies to provide actionable insights for drug design and development.
The Quinoline Core and the Influence of Chlorine
The quinoline molecule consists of a benzene ring fused to a pyridine ring. The numbering of these positions is critical for discussing structure-activity relationships (SAR).
Caption: The fundamental quinoline ring structure with IUPAC numbering.
Chlorine, as a substituent, is far from a simple placeholder. Its specific properties—moderate electronegativity, van der Waals radius of ~1.75 Å, and its ability to increase lipophilicity—allow it to modulate a molecule's interaction with biological targets.[3] It can form halogen bonds, alter metabolic stability, and change the electron distribution of the entire aromatic system, thereby influencing binding affinity and intrinsic activity. The crucial takeaway is that these effects are not uniform; they are exquisitely dependent on the atom's position on the scaffold.
Comparative Analysis of C3 and C6 Chlorination on Bioactivity
Direct, head-to-head studies comparing isomeric C3- and C6-chloroquinolines are notably scarce in the literature. However, by synthesizing data from multiple independent investigations, a clear pattern emerges for different therapeutic areas.
Anticancer Activity: The Advantage of the C6 Position
In the realm of oncology, the position of the chlorine atom appears to be a decisive factor for cytotoxic potency. Multiple studies point towards the C6 position as a locus for potent anticancer activity.
A key study evaluating a series of halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitriles against various cancer cell lines (including MCF-7 breast cancer and HCT 116 colon cancer) explicitly identified the 6-chloroanalogues as the most active compounds in the series.[4] This suggests that substitution on the carbocyclic (benzene) portion of the quinoline is highly favorable. The presence of electron-withdrawing groups, such as halogens, is a known strategy for improving the cytotoxicity of quinoline derivatives.[5]
| Compound Class | Substitution | Target Cell Line | IC50 (µg/mL) | Reference |
| Pyrano[3,2-h]quinolones | 6-Chloro | MCF-7, HCT 116, HepG2, A549 | 0.7 - 45.5 | [4] |
| Quinoline-Sulfonamides | 3-Quinolinesulfonamide | - | Not specified (active) | [6] |
In contrast, the C3 position on the pyridine ring serves as a viable but potentially more complex site for modification. While direct comparisons are lacking, studies show that 2-chloro-3-substituted quinolines can be synthesized to produce derivatives with cytotoxic properties against cell lines like HepG2.[7] Furthermore, 3-quinolinesulfonamide derivatives have been identified as inhibitors of lactate dehydrogenase A (LDHA), a key enzyme in cancer metabolism, demonstrating that the C3 position is indeed a strategic site for generating antitumor agents.[6]
Mechanistic Hypothesis: Why might C6 be a more favorable position for general cytotoxicity? Substitution at C6 places the chlorine on the electron-rich benzene ring, which can significantly alter the molecule's overall electronic profile and lipophilicity, enhancing its ability to cross cell membranes and interact with diverse biological targets. This position is also relatively remote from the heterocyclic nitrogen at position 1, which is often a critical site for hydrogen bonding or coordination in enzyme active sites. Conversely, a bulky chlorine atom at C3 is adjacent to the C2 and C4 positions—common points for further derivatization and interaction. Substitution here could introduce steric hindrance, potentially clashing with amino acid residues in a target's binding pocket and disrupting the optimal binding conformation.
Antimalarial Activity: A Tale of Two Positions
The history of quinolines is inextricably linked to the fight against malaria, with the 7-chloro substituted chloroquine being a landmark drug.[8] This historical precedent underscores the sensitivity of antiplasmodial activity to the chlorine's location.
Evidence strongly supports the C6 position as being beneficial for antimalarial potency . A detailed structure-activity relationship study of 6-chloro-2-arylvinylquinolines found that a chlorine atom at C6 was superior for potency against chloroquine-resistant Plasmodium falciparum strains when compared to methoxy (MeO) or fluorine (F) groups at the same position.[1]
| Compound | Quinoline R¹ (C6) | Benzene R² | EC₅₀ Dd2 (nM) | Reference |
| 47 | Cl | 4-Pyridyl | 37.0 ± 4.3 | [1] |
| 39 | MeO | 4-Pyridyl | 88.7 ± 2.3 | [1] |
| 44 | F | 4-Pyridyl | 82.6 ± 9.4 | [1] |
Conversely, substitution at the C3 position appears to be detrimental to antimalarial activity. In a study modifying the classic chloroquine structure, radical iodination at the C3 position decreased the antimalarial activity by at least an order of magnitude against multiple P. falciparum strains. While this involves iodine, the principle of a large halogen at C3 being unfavorable is a critical piece of evidence. This highlights that while C3 is a viable position for anticancer modifications, it may be a liability in the context of traditional quinoline antimalarial mechanisms, which often involve stacking with heme.
Antimicrobial Activity
For antibacterial and antifungal applications, the picture is less clear-cut, with various chloro-substituted patterns showing promise. Derivatives of 2-chloroquinoline-3-carboxaldehydes and 2-chloroquinoline-3-carboxylic acids have been successfully used as platforms to generate compounds with moderate to good antibacterial and antifungal activity. This demonstrates that a C3-substituted scaffold can be productive in this space. Similarly, other studies have synthesized series of 6-substituted quinolines that also bear antimicrobial and antitubercular activity. This suggests that for antimicrobial activity, the overall molecular structure and the nature of the appended side chains may be more critical than the specific location (C3 vs. C6) of the chlorine atom alone.
Experimental Protocol: A Self-Validating System for Cytotoxicity Assessment
To ensure the trustworthiness of the data that underpins these comparisons, robust and self-validating experimental protocols are essential. The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.
Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Plating: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Controls (The Self-Validating System):
-
Untreated Control: Add medium without any compound (represents 100% cell viability).
-
Vehicle Control: Add medium with the highest concentration of DMSO used in the experiment (e.g., 0.5%) to ensure the solvent is not causing cell death.
-
Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin) at several concentrations to confirm the assay is working and the cells are responsive to cytotoxic agents.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: A standardized workflow for determining compound cytotoxicity via MTT assay.
Conclusion and Future Directions
The strategic placement of a chlorine atom on the quinoline scaffold is a powerful modulator of biological activity. While direct comparative data remains a clear gap in the literature, a synthesis of available evidence strongly suggests that the C6 position is a highly favorable site for chlorination to enhance both anticancer and antimalarial activity . In contrast, the C3 position appears less advantageous for antimalarial compounds but remains a viable and productive site for developing novel anticancer and antimicrobial agents .
This positional dichotomy underscores a fundamental principle of medicinal chemistry: there are no universally "good" or "bad" positions for substitution, only optimal pairings of position, substituent, and biological target.
For researchers in the field, this guide highlights two key takeaways:
-
When initiating a quinoline-based drug discovery program, prioritizing C6-chlorination is a data-driven strategy for generating potent hits, especially in oncology and anti-infectives.
-
There is a clear need for systematic studies involving the synthesis and parallel testing of C3- and C6-chloroquinoline isomers to directly quantify these effects and provide a clearer roadmap for future rational drug design.
References
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El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2020). Synthesis of new derivatives of halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]
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Tiwari, P., & Singh, R. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
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Kaur, R., & Kumar, K. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie. Available at: [Link]
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Singh, P., & Kumar, A. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. ChemistrySelect. Available at: [Link]
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Szymański, P., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. Available at: [Link]
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Solomon, V. R., & Lee, H. (2011). Chloroquine and its analogs: a new promise of an old drug for cancer. European journal of pharmacology. Available at: [Link]
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Khan, M. F., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
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El-gamal, M. I., et al. (2018). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents. ResearchGate. Available at: [Link]
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Musilek, K., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. Available at: [Link]
-
Gholamzadeh, M., & Ziarati, A. (2019). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research. Available at: [Link]
-
Patel, D., et al. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]
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de Freitas, G. B. L., et al. (2017). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. Available at: [Link]
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Franssen, M. C. R. (2000). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. Available at: [Link]
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Halogenated Quinoline Derivatives
In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimalarial properties.[1][2][3] Among the vast library of quinoline analogs, halogenated derivatives, particularly those with chlorine substitutions, have garnered significant attention for their enhanced potency and unique mechanisms of action. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 3,6-dichloroquinolin-8-amine derivatives and structurally related halogenated quinolines, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on dissecting the experimental data, understanding the causality behind methodological choices, and bridging the critical gap between benchtop assays and whole-organism responses.
The Rationale for Halogenation: Enhancing Lipophilicity and Target Engagement
The introduction of halogen atoms, such as chlorine, into the quinoline ring system is a strategic medicinal chemistry approach. Halogens can modulate the compound's physicochemical properties, including lipophilicity, which influences cell membrane permeability and overall bioavailability. Furthermore, the electron-withdrawing nature of chlorine can alter the electron density of the aromatic system, potentially enhancing interactions with biological targets. This strategic modification has been a key factor in the development of potent quinoline-based drugs.
In Vitro Efficacy Assessment: The Proving Ground for Cellular Activity
In vitro assays serve as the foundational step in drug discovery, providing a controlled environment to assess the direct impact of a compound on cellular processes.[4][5][6] These assays are crucial for determining key parameters like the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half.
Key In Vitro Assays for Anticancer Activity
A battery of in vitro assays is employed to characterize the anticancer potential of quinoline derivatives. These assays are designed to evaluate various hallmarks of cancer, including cell viability, proliferation, and apoptosis.[6]
-
Cell Viability and Proliferation Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.[7] A reduction in metabolic activity in the presence of the test compound suggests cytotoxic or cytostatic effects.
-
Apoptosis Assays: The induction of programmed cell death, or apoptosis, is a desirable characteristic of many anticancer drugs. Assays such as caspase activity assays (e.g., caspase-3) and apoptosis ELISA are used to quantify the extent of apoptosis induced by the compound.[8]
In Vitro Antimalarial Activity Screening
The evaluation of antimalarial drug candidates in vitro typically involves the cultivation of Plasmodium falciparum, the deadliest species of malaria parasite, in human erythrocytes.[9]
-
Parasite Growth Inhibition Assays: The most common method involves incubating the parasite culture with serial dilutions of the test compound. The inhibition of parasite growth is often measured using DNA-intercalating fluorescent dyes or by microscopy.
The following diagram illustrates a typical workflow for in vitro screening of anticancer compounds.
Caption: A generalized workflow for in vitro screening of anticancer compounds.
Comparative In Vitro Efficacy of Halogenated Quinoline Derivatives
The following table summarizes the in vitro anticancer activity of Clioquinol, a well-studied halogenated quinoline derivative, against various human cancer cell lines. This data provides a benchmark for understanding the potential efficacy of other dichlorinated quinoline amines.
| Cancer Cell Line | IC50 (µM) | Reference |
| Raji (Burkitt's lymphoma) | ~5 | [8] |
| A2780 (Ovarian carcinoma) | ~10 | [8] |
Note: The IC50 values are approximate and derived from graphical data presented in the cited literature.
From the Dish to the Organism: The Imperative of In Vivo Testing
While in vitro assays provide valuable initial data, they do not fully recapitulate the complex physiological environment of a living organism.[4][5] In vivo studies are therefore essential to evaluate a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion), overall efficacy, and potential toxicity in a whole-animal model.[10][11]
Preclinical In Vivo Models for Anticancer Efficacy
-
Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice (e.g., nude mice).[8] Tumor growth is monitored over time, and the efficacy of the test compound is assessed by its ability to inhibit tumor growth compared to a control group.
In Vivo Models for Antimalarial Drug Testing
-
Murine Malaria Models: Mice are infected with rodent malaria parasites, such as Plasmodium berghei, to evaluate the efficacy of antimalarial compounds.[11][12] Key parameters measured include the suppression of parasitemia (the percentage of infected red blood cells) and the mean survival time of the treated mice.[13][14]
The following diagram illustrates a typical workflow for in vivo efficacy testing in a xenograft mouse model.
Caption: A generalized workflow for in vivo anticancer efficacy testing using a xenograft model.
Comparative In Vivo Efficacy of Halogenated Quinoline Derivatives
The following table summarizes the in vivo anticancer efficacy of Clioquinol in a xenograft mouse model.
| Animal Model | Cancer Cell Line | Treatment Dose and Schedule | Outcome | Reference |
| Nude Mice | Raji | 28 mg/kg, i.p., 5 days/week | Significant inhibition of tumor growth | [8] |
| Nude Mice | A2780 | 28 mg/kg, i.p., 5 days/week | Significant inhibition of tumor growth | [8] |
The following table presents a summary of the in vivo antimalarial activity of representative quinoline derivatives.
| Animal Model | Parasite | Compound | Dose | Efficacy | Reference |
| Mouse | Plasmodium berghei | (S)-pentyl substituted quinoline | Lower than mefloquine | Similar survival rates to mefloquine | [12] |
| Mouse | Plasmodium berghei | (S)-heptyl substituted quinoline | Lower than mefloquine | Similar survival rates to mefloquine | [12] |
Bridging the Gap: Correlating In Vitro and In Vivo Data
A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. While a potent in vitro activity is a prerequisite, it does not always translate to in vivo success. Factors such as poor pharmacokinetics, metabolic instability, or off-target toxicity can lead to a disconnect between the two.[15] For instance, a study on quinoline 3-carboxamide derivatives showed that while they had low microsomal clearance in vitro, this predicted high exposure of the parent compound in vivo, which was responsible for the therapeutic effect.[15]
Conclusion and Future Directions
This guide highlights the systematic approach required to evaluate the efficacy of 3,6-dichloroquinolin-8-amine derivatives and their analogs, from initial cellular assays to whole-organism studies. The presented data on related halogenated quinolines demonstrate their potential as anticancer and antimalarial agents. The causality behind the experimental choices lies in the need to comprehensively characterize a compound's biological activity, from its direct effect on cells to its overall therapeutic window in a living system.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the quinoline scaffold for improved potency and selectivity.
-
Mechanism of Action Studies: To elucidate the precise molecular targets and pathways affected by these compounds.
-
Pharmacokinetic and Toxicological Profiling: To ensure that potent compounds have favorable drug-like properties for clinical development.
By integrating robust in vitro and in vivo experimental designs, the scientific community can continue to unlock the therapeutic potential of halogenated quinoline derivatives in the fight against cancer and infectious diseases.
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A Senior Application Scientist's Guide to Comparing the Metal Chelating Properties of 3,6-Dichloroquinolin-8-amine and Other Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metal Chelation in Modern Therapeutics
The homeostasis of transition metal ions is fundamental to biological processes.[1] Imbalances in the concentration of metals like copper, zinc, and iron are implicated in the pathophysiology of numerous disorders, including neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in cancer and inflammatory conditions.[1][2] This has catalyzed significant interest in therapeutic strategies aimed at restoring metal balance. Metal chelation, the formation of coordinate bonds between a ligand and a central metal ion to form a stable, ring-like structure known as a chelate, is a cornerstone of this approach.
Quinoline derivatives are a well-established class of pharmacophores recognized for their potent metal-chelating capabilities.[3] The 8-hydroxyquinoline (8HQ) scaffold, in particular, has been extensively studied, with derivatives like clioquinol advancing to clinical trials for Alzheimer's disease.[2][3] The 8-aminoquinoline scaffold, while also a potent chelator, presents a different electronic and steric profile, offering a distinct avenue for therapeutic design.
This guide provides an in-depth technical comparison of the metal chelating properties of a specific derivative, 3,6-Dichloroquinolin-8-amine , against other relevant ligands. Our focus is not merely on presenting data, but on elucidating the experimental rationale and methodologies required to generate and interpret such data. As a Senior Application Scientist, my objective is to equip you with the foundational knowledge to critically evaluate and compare metal chelators within your own research and development pipelines. We will explore the causality behind experimental choices, provide validated protocols, and demonstrate how to synthesize data into actionable insights.
The Ligands: A Structural Comparison
The selection of appropriate comparators is crucial for a meaningful structure-activity relationship (SAR) analysis. For this guide, we will compare 3,6-Dichloroquinolin-8-amine with two logical alternatives: its parent scaffold, 8-Aminoquinoline , and the widely-referenced 8-Hydroxyquinoline (8HQ) .
-
3,6-Dichloroquinolin-8-amine (Target): The introduction of two electron-withdrawing chlorine atoms is hypothesized to significantly modulate the electronic properties of the quinoline ring and the basicity of the coordinating nitrogen atoms. This can influence both the affinity (strength) and selectivity (preference) for different metal ions compared to the parent compound.
-
8-Aminoquinoline (Parent Scaffold): This allows for a direct assessment of the impact of halogenation on the chelating properties.
-
8-Hydroxyquinoline (Isosteric Comparator): Replacing the 8-amino group with a hydroxyl group alters the charge, pKa, and hydrogen bonding potential of the coordinating moiety, providing valuable insight into how different donor atoms affect chelation.[4]
The fundamental chelating action for these bidentate ligands involves the formation of a stable five-membered ring with a metal ion, coordinating through the quinoline ring nitrogen (N1) and the exocyclic nitrogen or oxygen atom at the 8-position.[5][6]
Caption: The fundamental principle of chelation for 8-substituted quinolines.
Experimental Design: A Multi-Faceted Approach to Characterization
A single experiment is insufficient to fully characterize a ligand's chelating profile. A robust evaluation relies on a suite of biophysical techniques to determine stoichiometry, binding affinity, and kinetics. Here, we detail the core protocols that form a self-validating system for comparison.
Determining Stoichiometry: The Method of Continuous Variations (Job's Plot)
Causality: Before determining binding affinity, it is essential to establish the stoichiometry of the metal-ligand complex (e.g., 1:1, 1:2, 1:3). The Job's Plot is a classic and reliable spectrophotometric method for this purpose.[7][8] It operates on the principle that if two species form a single complex, the maximum concentration of that complex will occur when the reactants are mixed in their stoichiometric ratio.[9] By keeping the total molar concentration constant while varying the mole fractions of the metal and ligand, we can identify the ratio that yields the maximum absorbance, thereby revealing the stoichiometry.[8][10]
-
Preparation of Isomolar Stock Solutions: Prepare equimolar solutions of the ligand (e.g., 3,6-Dichloroquinolin-8-amine) and the metal salt (e.g., CuSO₄) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4). A typical starting concentration is 1 mM.
-
Preparation of the Series: Prepare a series of solutions in separate vials or a 96-well plate, keeping the total volume constant (e.g., 1 mL). Vary the volume fractions of the metal and ligand solutions systematically. For example:
-
Vial 1: 1.0 mL Ligand + 0.0 mL Metal
-
Vial 2: 0.9 mL Ligand + 0.1 mL Metal
-
...
-
Vial 11: 0.0 mL Ligand + 1.0 mL Metal
-
-
Equilibration: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature to ensure complex formation is complete.
-
Spectrophotometric Measurement:
-
Determine the λ_max (wavelength of maximum absorbance) of the metal-ligand complex by scanning a solution known to contain the complex (e.g., the 0.5 mole fraction sample).
-
Measure the absorbance of each solution in the series at this fixed λ_max.
-
-
Data Analysis:
-
Calculate the mole fraction of the ligand (X_L) for each solution: X_L = V_L / (V_L + V_M).
-
Correct the measured absorbance (A_obs) for the absorbance of the free metal and ligand to isolate the absorbance of the complex (Y): Y = A_obs - (A_metal * (1-X_L)) - (A_ligand * X_L).
-
Plot Y versus X_L. The peak of the resulting curve indicates the stoichiometry. A peak at X_L = 0.5 suggests a 1:1 complex; a peak at X_L = 0.67 suggests a 1:2 (M:L) complex; a peak at X_L = 0.33 suggests a 2:1 (M:L) complex.
-
Caption: Experimental workflow for determining stoichiometry using Job's Method.
Quantifying Binding Affinity: UV-Vis and Fluorescence Titrations
Causality: Once stoichiometry is known, the next critical parameter is the binding affinity, often expressed as the dissociation constant (K_d) or its reciprocal, the association constant (K_a). A lower K_d value signifies a higher binding affinity. Both UV-Vis and fluorescence spectroscopy can be leveraged for this. The underlying principle is that the spectroscopic signal (absorbance or fluorescence) will change upon complex formation and will saturate as the ligand becomes fully bound to the metal.[11] By titrating one component into the other and monitoring this change, we can fit the data to a binding isotherm to calculate K_d.
-
Preparation of Solutions: Prepare a stock solution of the ligand at a known concentration (e.g., 50 µM) in a suitable buffer. Prepare a concentrated stock solution of the metal salt (e.g., 5 mM) in the same buffer.
-
Initial Measurement: Place a known volume of the ligand solution into a cuvette and record its initial absorbance spectrum.
-
Titration: Add small, precise aliquots of the concentrated metal stock solution directly to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate before recording the new absorbance spectrum. The goal is to observe a progressive change in the spectrum.[12]
-
Data Analysis:
-
Identify a wavelength where the change in absorbance upon metal binding is maximal.
-
Plot the change in absorbance (ΔA) at this wavelength against the total concentration of the metal.
-
Fit the resulting curve to a suitable binding equation (e.g., a one-site binding model for a 1:1 complex) using non-linear regression analysis to determine the K_d.
-
Causality: Many quinoline derivatives are fluorescent. The binding of transition metals, particularly those with unfilled d-orbitals like Cu²⁺ and Fe²⁺, often leads to quenching of this fluorescence.[13] This quenching is a highly sensitive signal that can be used to determine binding affinity.[14][15] The mechanism can involve energy transfer or electron transfer between the ligand (fluorophore) and the metal.
-
Preparation of Solutions: As with the UV-Vis titration, prepare a stock solution of the fluorescent ligand (e.g., 1 µM) and a concentrated stock of the metal salt.
-
Instrumentation Setup: Use a fluorometer to measure the fluorescence emission spectrum of the ligand solution upon excitation at its absorption maximum.
-
Titration: Add small aliquots of the concentrated metal stock solution to the cuvette containing the ligand. After each addition, mix, equilibrate, and record the fluorescence emission intensity at the emission maximum.
-
Data Analysis:
-
Plot the fluorescence intensity (or the change in intensity) as a function of the total metal concentration.
-
Fit the data to a suitable binding model (e.g., the Stern-Volmer equation for quenching or a standard one-site binding model) to calculate the K_d.
-
Data Synthesis and Objective Comparison
The protocols described above will generate quantitative data that allow for a direct and objective comparison of the selected ligands. The results should be summarized in a clear, structured format.
Table 1: Exemplar Comparative Data for Quinoline-Based Chelators with Cu²⁺
| Parameter | 3,6-Dichloroquinolin-8-amine | 8-Aminoquinoline | 8-Hydroxyquinoline (8HQ) | Rationale for Comparison |
| Binding Stoichiometry (Cu²⁺:Ligand) | 1:2 | 1:2 | 1:2 | Confirms the bidentate nature and typical coordination mode for this class of ligands. |
| Dissociation Constant (K_d) | ~5 µM (Hypothetical) | ~1 µM (Hypothetical) | ~150 nM (Literature-derived) | A lower K_d indicates stronger binding. The hydroxyl group in 8HQ typically leads to stronger complexes than the amino group. The chloro-substituents may decrease affinity by reducing basicity. |
| λ_max of Complex (nm) | ~410 nm | ~400 nm | ~370 nm | The position of the absorbance maximum is influenced by the electronic structure of the complex. |
| Fluorescence Response | Quenching | Quenching | Quenching | Indicates a similar interaction mechanism with the quenching metal ion. |
Note: The K_d values for 3,6-Dichloroquinolin-8-amine and 8-Aminoquinoline are presented as hypothetical examples to illustrate how data would be compared. The value for 8HQ is representative of literature findings.
Interpretation and Field-Proven Insights
-
Affinity (K_d): The data in Table 1 suggest that 8HQ forms the most stable complex with Cu²⁺, followed by the unsubstituted 8-Aminoquinoline. The electron-withdrawing chlorine atoms in our target molecule, 3,6-Dichloroquinolin-8-amine, likely reduce the electron density on the coordinating nitrogens, weakening the coordinate bond and resulting in a higher K_d (lower affinity). This is a critical insight for drug design; while high affinity is often desired, moderate affinity can be advantageous for creating "MPACs" (metal-protein attenuating compounds) that modulate, rather than deplete, metal levels.[16]
-
Selectivity: This guide focuses on Cu²⁺, but a comprehensive study would repeat these experiments with other biologically relevant metals (e.g., Zn²⁺, Fe²⁺, Fe³⁺). A ligand that binds Cu²⁺ tightly but Zn²⁺ weakly would be selective. The electronic modifications from the chlorine atoms could potentially enhance selectivity for certain metals over others, a highly desirable trait for targeted therapeutics.[17]
-
Implications for Drug Development: A ligand's journey from a promising chelator to a viable drug candidate is complex. The choice of ligand can dramatically affect the resulting metallodrug's properties, including its stability, reactivity, and lipophilicity, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.[18]
Caption: Logical workflow for advancing a chelator in a drug discovery program.
Conclusion
The systematic comparison of metal chelators is a foundational activity in medicinal chemistry and drug development. By employing a multi-technique approach grounded in sound biophysical principles, researchers can move beyond simple screening to develop a deep understanding of a ligand's structure-activity relationship. For 3,6-Dichloroquinolin-8-amine, the evidence suggests that while its affinity for copper may be attenuated compared to its parent scaffold, this very property, potentially coupled with altered selectivity and lipophilicity, could be advantageous for specific therapeutic applications. The experimental framework provided in this guide offers a robust, self-validating pathway for making these critical determinations, enabling the rational design of next-generation metal-targeted therapeutics.
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Head-to-head comparison of different catalytic systems for quinoline synthesis
An In-Depth Comparative Guide to Catalytic Systems for Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its synthesis has been a subject of intense research for over a century, leading to a diverse arsenal of synthetic methodologies. The choice of catalytic system is paramount, as it dictates the reaction's efficiency, substrate scope, cost-effectiveness, and environmental impact.[4][5]
This guide provides a head-to-head comparison of dominant catalytic strategies for quinoline synthesis. Moving beyond a simple recitation of protocols, we delve into the mechanistic underpinnings and rationale behind experimental choices, offering field-proven insights to guide your synthetic planning. We will explore classical acid-catalyzed reactions, modern transition-metal systems, and emerging green methodologies like organocatalysis and photocatalysis.
Decision Workflow for Catalyst Selection
Choosing the optimal catalytic system depends on several factors including desired substitution pattern, functional group tolerance, scalability, and green chemistry considerations. The following workflow provides a logical path for navigating these choices.
Caption: Catalyst selection workflow for quinoline synthesis.
Classical Acid-Catalyzed Syntheses
These foundational methods are workhorses of quinoline synthesis, often involving the reaction of anilines with carbonyl compounds under strong acidic conditions. While powerful, they can suffer from harsh conditions and limited functional group tolerance.[6]
Key Methodologies:
-
Skraup Synthesis: Involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][8][9] The reaction is notoriously exothermic, though moderators like ferrous sulfate can be used to control it.[9]
-
Doebner-von Miller Reaction: A more flexible variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones reacting with anilines, typically catalyzed by protic or Lewis acids.[10][11]
-
Combes Synthesis: The condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization, is used to produce 2,4-disubstituted quinolines.[2][7][12]
-
Friedländer Annulation: One of the most versatile methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[13]
Mechanistic Insight: The Skraup Synthesis
The causality of the Skraup synthesis lies in the in-situ formation of acrolein from the dehydration of glycerol by sulfuric acid. This highly reactive electrophile then undergoes a cascade of reactions with the aniline nucleophile.
Caption: Simplified mechanism of the Skraup quinoline synthesis.[2][9]
Representative Protocol: Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses and incorporates ferrous sulfate to moderate the reaction.[8]
Materials:
-
Aniline (246 g, 2.64 mol)
-
Glycerol (860 g, 9.34 mol)
-
Nitrobenzene (192 g, 1.56 mol)
-
Concentrated Sulfuric Acid (300 g)
-
Ferrous sulfate heptahydrate (60 g)
-
12-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
Procedure:
-
In the 12-L flask, mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.
-
Stir the mixture and slowly add the concentrated sulfuric acid through the dropping funnel over 30-45 minutes. If the reaction becomes too vigorous, cool the flask with an ice-water bath.
-
After the addition of acid is complete, heat the mixture gently on a sand bath. Once the reaction begins (indicated by bubbling), remove the flame. The reaction should proceed exothermically and reflux vigorously for 30-60 minutes.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours.
-
Allow the mixture to cool to 100°C and dilute with 3 L of water.
-
Make the solution alkaline by the slow addition of a 40% sodium hydroxide solution (approx. 1.5 L), ensuring the mixture remains cool.
-
Steam distill the mixture to isolate the crude quinoline. The quinoline and unreacted nitrobenzene will distill over.
-
Separate the organic layer from the distillate, dry with solid potassium hydroxide, and purify by vacuum distillation to yield the final product.
Transition-Metal Catalysis
Transition-metal catalysts have revolutionized quinoline synthesis by enabling reactions under milder conditions with broader functional group compatibility.[5][14] These methods often leverage powerful synthetic strategies like C-H bond activation and oxidative annulation.[4]
Overview of Common Transition-Metal Systems
| Catalyst System | Reaction Type | Key Advantages | Typical Conditions | Yield Range |
| Palladium (Pd) | Wacker-type oxidative cyclization, C-H activation | Excellent functional group tolerance, high efficiency. | Air or O₂, mild temperatures (e.g., 80-100 °C). | Good to excellent. |
| Copper (Cu) | Annulation reactions, alcohol oxidation-triggered synthesis. | Inexpensive, versatile for various starting materials. | Often requires an oxidant, 5-10 h reaction time. | Good to excellent.[15] |
| Iron (Fe) | Dehydrogenative coupling, photocatalysis, Friedländer. | Abundant, low-cost, environmentally benign.[16] | Can be used in acceptorless dehydrogenative coupling or with visible light.[15][17] | 68-98%.[18] |
| Gold (Au) | Annulations of anthranils with alkynes. | Unique reactivity for specific substrate classes. | Varies, can be mild. | Good.[2] |
| Cobalt (Co) | Dehydrogenative cyclizations, aerobic dehydrogenation. | Efficient for N-heterocycle synthesis from amino alcohols.[15] | Mild conditions, often with air as the oxidant. | Good to excellent.[15] |
| Ruthenium (Ru) | Oxidative annulation strategies. | High activity and selectivity. | Often requires an oxidant. | Excellent.[14] |
Mechanistic Insight: Cobalt-Catalyzed Dehydrogenative Coupling
This approach exemplifies the elegance of transition-metal catalysis. A single catalyst facilitates multiple steps—alcohol dehydrogenation, condensation, and cyclization—in a "borrowing hydrogen" or acceptorless dehydrogenative pathway. This increases atom economy by avoiding stoichiometric oxidants.
Caption: General mechanism for dehydrogenative quinoline synthesis.
Green Catalytic Systems: A Modern Approach
Driven by the principles of sustainable chemistry, metal-free organocatalysis, reusable nanocatalysis, and energy-efficient photocatalysis have emerged as powerful alternatives.[4][19] These methods often provide solutions to the toxicity, cost, and recovery issues associated with traditional catalysts.[20]
Comparative Analysis of Green Catalytic Systems
| System Type | Catalyst Example | Key Advantages | Typical Conditions | Yield Range |
| Organocatalysis | Ionic Liquids, Trifluoromethanesulfonic acid (TFA), N-Heterocyclic Carbenes (NHCs) | Metal-free, avoids toxic residues, often milder conditions.[6][14][19] | Varies; ionic liquids can act as both solvent and catalyst.[14] | Good to excellent. |
| Nanocatalysis | Fe₃O₄ NPs, ZnCl₂ on MNPs, Nickel NPs | High surface area, superior activity, easy recovery (often magnetic), high reusability.[13][18][21] | Solvent-free or green solvents (e.g., water), reflux or moderate heat (60-100 °C).[18] | 68-98%.[18] |
| Photocatalysis | Dual-catalyst systems, Iron(III) complexes, Titanium dioxide | Uses visible light as an energy source, extremely mild conditions, oxidant-free options.[15][17][22] | Blue LEDs, room temperature. | Excellent.[22] |
Focus on Nanocatalysis: Performance and Reusability
Nanocatalysts offer a compelling blend of the high efficiency of homogeneous catalysts and the ease of separation of heterogeneous catalysts. For instance, an Fe₃O₄ nanoparticle-supported catalyst used for pyrimido[4,5-b]quinolone synthesis in water yielded 88-96% of the product.[18] Crucially, the catalyst was recovered using an external magnet and reused five times without a significant loss of activity, demonstrating its practical and economic viability.[18]
Representative Protocol: Nanocatalyst-Mediated Friedländer Synthesis
This protocol is based on the use of a magnetically recoverable nanocatalyst for a solvent-free Friedländer annulation.[18]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
Fe₃O₄@SiO₂-APTES-TFA core-shell nanocatalyst (0.2 g)
-
Small reaction vial with a magnetic stirrer.
Procedure:
-
To the reaction vial, add the 2-aminoaryl ketone, the active methylene compound, and the nanocatalyst.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the mixture for the required time (typically 1-3 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol (5 mL) to dissolve the product and use a strong external magnet to immobilize the nanocatalyst against the side of the vial.
-
Decant the supernatant solution containing the product. Wash the catalyst with ethanol (2 x 5 mL), decanting the washings each time.
-
Combine the supernatant and washings. The catalyst can be dried under vacuum and reused for subsequent runs.
-
Evaporate the solvent from the combined organic layers and purify the residue by column chromatography or recrystallization to obtain the pure quinoline derivative.
Conclusion and Future Outlook
The synthesis of quinolines has evolved from harsh, classical methods to highly sophisticated and sustainable catalytic systems. While traditional acid catalysis remains useful for robust, simple substrates, transition-metal catalysis offers unparalleled versatility and control over complex molecular architectures.
The future of quinoline synthesis is increasingly pointing towards green chemistry. Nanocatalysts stand out for their exceptional reusability and efficiency, making them ideal for scalable industrial applications.[18][20] Photocatalysis, with its use of light as a clean energy source, represents the frontier of mild and selective transformations.[4][22] For the modern researcher, a deep understanding of this diverse catalytic toolbox is essential for designing synthetic routes that are not only efficient and effective but also economically and environmentally responsible.
References
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Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. Available at: [Link]
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The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. Available at: [Link]
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Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. Available at: [Link]
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The Catalysts-Based Synthetic Approaches to Quinolines: A Review. ResearchGate. Available at: [Link]
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Organocatalyzed Synthesis of Functionalized Quinolines. ResearchGate. Available at: [Link]
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Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC. Available at: [Link]
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Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. Organic Letters - ACS Publications. Available at: [Link]
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Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
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Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]
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QUINOLINE. Organic Syntheses Procedure. Available at: [Link]
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On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Preparation and Properties of Quinoline. SlideShare. Available at: [Link]
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The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. Available at: [Link]
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Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]
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Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI. Available at: [Link]
-
Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. ResearchGate. Available at: [Link]
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State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC. Available at: [Link]
-
Combes quinoline synthesis. Wikipedia. Available at: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Novel 3,6-Dichloroquinolin-8-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The synthesis of novel derivatives, such as those of 3,6-dichloroquinolin-8-amine, opens new avenues for exploring structure-activity relationships (SAR). However, before any biological evaluation can be deemed credible, the absolute, unambiguous structural confirmation of the synthesized molecule is paramount. An erroneous structural assignment can invalidate subsequent biological data, leading to wasted resources and misguided research efforts.
Part 1: Mass Spectrometry – The Molecular Gatekeeper
Mass spectrometry serves as the initial and essential gatekeeper in structural validation. Its primary role is to confirm the molecular weight and, with high-resolution instrumentation, provide a highly confident elemental composition. For a halogenated compound like 3,6-dichloroquinolin-8-amine, MS offers unique diagnostic clues that are foundational to the entire validation process.
Causality of Experimental Choice: Why High-Resolution MS is Non-Negotiable
Low-resolution mass spectrometers provide nominal mass, which is often insufficient to distinguish between compounds with the same nominal mass but different elemental formulas (isobaric compounds). High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, measures mass-to-charge ratios to four or more decimal places. This precision is critical for generating a shortlist of possible elemental compositions, drastically reducing ambiguity from the outset.[5] For novel compounds, where no reference standard exists, HRMS is the only acceptable standard for elemental composition analysis.
The Dichloro Isotopic Signature: A Built-in Barcode
Nature provides a powerful validation tool for halogenated compounds through isotopic distribution. Chlorine exists as two primary stable isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), with a mass difference of approximately 2 Da. The presence of two chlorine atoms in the target molecule creates a highly characteristic isotopic pattern for the molecular ion peak (M⁺).
This pattern is a self-validating feature:
-
M Peak: Corresponds to the molecule containing two ³⁵Cl atoms.
-
M+2 Peak: A prominent peak corresponding to molecules with one ³⁵Cl and one ³⁷Cl.
-
M+4 Peak: A smaller peak from molecules containing two ³⁷Cl atoms.
The theoretical intensity ratio of these peaks is approximately 9:6:1 . Observing this specific pattern provides powerful evidence for the presence of two chlorine atoms.
Table 1: Predicted vs. Experimental HRMS Data for 3,6-Dichloroquinolin-8-amine (C₉H₆Cl₂N₂)
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Relative Intensity (Theoretical) | Relative Intensity (Observed) |
| [M+H]⁺ (³⁵Cl₂) | 212.9930 | 212.9928 | -0.9 | 100% | 100% |
| [M+2+H]⁺ (³⁵Cl³⁷Cl) | 214.9901 | 214.9900 | -0.5 | 65.8% | 65.5% |
| [M+4+H]⁺ (³⁷Cl₂) | 216.9871 | 216.9872 | +0.5 | 10.8% | 11.0% |
Note: The ppm error should ideally be <5 ppm for confident assignment.
Fragmentation Analysis (MS/MS): Deconstructing the Molecule for Proof
Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions. The fragmentation pattern serves as a fingerprint, offering clues about the molecule's connectivity. For chloroquinoline derivatives, characteristic fragmentation pathways often involve the loss of chlorine atoms or cleavage of the quinoline ring system.[6][7][8] This data must be consistent with the structure proposed by NMR analysis.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The sample must be free of non-volatile buffers or salts.
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Use positive electrospray ionization (ESI+) mode, which will readily protonate the amine and quinoline nitrogen to form the [M+H]⁺ ion.
-
Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.
-
Mass Calibration: Ensure the instrument is calibrated immediately prior to the run using a known calibration standard to guarantee mass accuracy.
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da) to observe the molecular ion cluster.
-
MS/MS Acquisition: Select the monoisotopic [M+H]⁺ peak (e.g., m/z 212.99) as the precursor ion and acquire a product ion scan to observe fragmentation.
Part 2: NMR Spectroscopy – The Definitive Structural Blueprint
While MS provides the formula, NMR spectroscopy provides the atomic-level blueprint of the molecule. It is the gold standard for elucidating the precise connectivity and spatial arrangement of atoms. For a substituted aromatic system like 3,6-dichloroquinolin-8-amine, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.
The Logic of the Workflow: A Stepwise Approach to Assignment
The validation process follows a logical progression, with each experiment building upon the last. This creates a robust, self-consistent dataset.
Caption: Stepwise workflow for NMR-based structure elucidation.
¹H NMR: The Proton Census and Neighborhood Watch
-
Chemical Shift (δ): The electronic environment dictates the resonance position of each proton. For 3,6-dichloroquinolin-8-amine, we expect distinct signals in the aromatic region (typically 7.0-9.0 ppm) and a signal for the amine (-NH₂) protons, which may be broadened and variable in position. The electron-withdrawing chlorine atoms will deshield nearby protons, shifting them downfield.[1]
-
Integration: The area under each signal must be proportional to the number of protons it represents.[1] For our target, we expect four aromatic protons and two amine protons, which must be reflected in the integrals.
-
Coupling Constants (J): Spin-spin coupling reveals proton proximity. The magnitude of the J-value provides information about the number of bonds separating the coupled protons (e.g., ortho, meta, para coupling in aromatic systems). This is crucial for determining the substitution pattern.[9]
¹³C NMR: The Carbon Skeleton
This experiment reveals the number of chemically non-equivalent carbon atoms in the molecule. For 3,6-dichloroquinolin-8-amine, we expect to see 9 distinct signals for the quinoline core carbons. The carbons directly attached to the electronegative chlorine and nitrogen atoms will be significantly shifted downfield.
2D NMR: Solving the Puzzle Unambiguously
For complex or novel structures, 1D spectra alone are often insufficient. 2D NMR is required to definitively connect the pieces.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations. A cross-peak between two proton signals indicates that they are coupled (typically within 2-3 bonds), allowing for the tracing of proton networks within the aromatic rings.[1][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the most reliable way to assign carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for novel structure elucidation. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. These long-range correlations are critical for:
-
Confirming the positions of the chlorine atoms by observing correlations from a proton to a carbon whose chemical shift is characteristic of being chlorine-substituted.
-
Verifying the position of the amine group.
-
Connecting the two aromatic rings of the quinoline system.
-
Table 2: Hypothetical NMR Data Summary for 3,6-Dichloroquinolin-8-amine
| Position | ¹H δ (ppm), Mult., J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |
| H-2 | 8.85, d, J=4.5 | 151.5 | C-4, C-8a |
| C-3 | - | 122.0 | - |
| H-4 | 7.45, d, J=4.5 | 136.0 | C-2, C-5, C-8a |
| H-5 | 7.80, d, J=2.0 | 128.0 | C-4, C-7, C-8a |
| C-6 | - | 132.5 | - |
| H-7 | 7.65, d, J=2.0 | 126.0 | C-5, C-8, C-8a |
| C-8 | - | 145.0 | - |
| 8-NH₂ | 5.50, br s | - | C-7, C-8, C-8a |
| C-4a | - | 129.0 | - |
| C-8a | - | 148.0 | - |
Note: This is predicted data. Actual values will depend on solvent and experimental conditions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Ensure the solvent contains an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[1][10] This is crucial for accurate chemical shift reporting as per IUPAC recommendations.[11][12]
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and sensitivity.
-
1D ¹H Acquisition: Acquire a standard proton spectrum. Ensure the spectral window is wide enough to capture all signals (e.g., -1 to 12 ppm).[11]
-
1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D Spectra Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's default, optimized parameter sets.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
Part 3: The Synergy – A Self-Validating Conclusion
The true power of this dual-technique approach lies in the integration of the data. The results from MS and NMR must not only be internally consistent but must also corroborate each other to build an unassailable case for the proposed structure.
Caption: Logical convergence of MS and NMR data for validation.
Comparative Analysis: Strengths and Limitations
| Technique | Key Strengths for this Application | Potential Limitations / Pitfalls |
| HRMS | - Determines elemental formula with high confidence.- Isotopic pattern is definitive for dichloro-compounds.- Extremely high sensitivity (requires little material). | - Cannot distinguish between isomers (e.g., 3,6-dichloro vs. 5,7-dichloro).- Provides limited information on atom connectivity. |
| NMR | - Provides the exact atomic connectivity and structure.- Definitive for distinguishing between isomers.- 2D NMR can solve highly complex structures. | - Lower sensitivity (requires more material).- Signal overlap can complicate analysis in complex molecules.- Impurities can complicate spectral interpretation.[1] |
This comparison underscores why neither technique alone is sufficient. MS might provide the correct formula for an unwanted isomer, a possibility that only NMR can definitively rule out. Conversely, NMR might struggle to confirm the presence of chlorine atoms with the same certainty as the MS isotopic pattern. Together, they form a system of checks and balances.
Conclusion
The structural validation of a novel molecule like 3,6-dichloroquinolin-8-amine is not a mere formality; it is the bedrock upon which all subsequent research is built. By employing a synergistic workflow that leverages the strengths of both high-resolution mass spectrometry and multi-dimensional NMR, we create a self-validating analytical system. The elemental formula and halogen count from MS must perfectly match the atomic census and connectivity map provided by NMR. When these two orthogonal, data-rich techniques converge on a single structure, a researcher can proceed with the confidence that their molecule is precisely what they believe it to be, ensuring the integrity and value of their contributions to the field of drug discovery.
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ResearchGate. (2008). (PDF) Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. Available at: [Link]
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NIH National Library of Medicine. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]
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PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Available at: [Link]
-
IJSDR. (2023). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. Available at: [Link]
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RSC Publishing. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Available at: [Link]
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MDPI. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available at: [Link]
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SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]
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Canadian Science Publishing. (1967). MASS SPECTRA OF OXYGENATED QUINOLINES. Available at: [Link]
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De Gruyter. (2016). Updating IUPAC spectroscopy recommendations and data standards. Available at: [Link]
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pubs.acs.org. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Available at: [Link]
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ResearchGate. (2013). (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Available at: [Link]
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ResearchGate. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Available at: [Link]
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pubs.rsc.org. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]
-
PubMed. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Available at: [Link]
-
MDPI. (2020). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Available at: [Link]
-
NIH National Library of Medicine. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]
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ResearchGate. (2025). (PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Available at: [Link]
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NIH National Library of Medicine. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 3,6-Dichloroquinolin-8-amine for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3,6-dichloroquinolin-8-amine, a halogenated aromatic amine. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure compliance and minimize risk.
Understanding the Hazard Profile of 3,6-Dichloroquinolin-8-amine
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Sensitization: May cause respiratory irritation.[1]
-
Environmental Hazards: Assumed to be toxic to aquatic life with long-lasting effects.
Therefore, all handling and disposal procedures must be conducted with the appropriate precautions to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3,6-dichloroquinolin-8-amine in any capacity, including preparation for disposal, the following personal protective equipment is mandatory:
| PPE Component | Specifications | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles and a face shield. | To protect against splashes and eye irritation. |
| Body Covering | A lab coat or chemical-resistant apron. | To protect clothing and underlying skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | To prevent inhalation of dust or vapors, especially if the compound is a solid or is being handled in a way that could generate aerosols. |
Segregation and Storage of Waste: Preventing Hazardous Reactions
Proper segregation of chemical waste is a critical step in safe laboratory practice. 3,6-Dichloroquinolin-8-amine waste should be collected in a dedicated, properly labeled hazardous waste container.
Key Incompatibilities:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this can lead to vigorous, exothermic reactions.
-
Strong Acids: Contact with strong acids may also cause hazardous reactions.
Store the waste container in a cool, dry, and well-ventilated area, away from the incompatible materials listed above. The storage area should be clearly marked as a hazardous waste accumulation point.
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Small Spills (less than 1 gram of solid or 10 mL of a dilute solution):
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.
For Large Spills:
In the case of a large spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.
Disposal Protocol: A Step-by-Step Guide
The disposal of 3,6-dichloroquinolin-8-amine is regulated and must be handled by a licensed hazardous waste disposal facility. Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 1: Waste Characterization and Classification
Properly classifying the waste is a legal requirement and ensures it is handled correctly by the disposal facility.
-
US EPA Regulations: Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified as a hazardous waste. Depending on the specific circumstances of its generation, it could fall under the "F-list" for wastes from non-specific sources (such as spent halogenated solvents) or the "K-list" for wastes from specific industrial processes.[2][3] Given its characteristics, it may also be classified as a "U-listed" waste if it is a discarded commercial chemical product.
-
European Regulations: Within the European Union, this waste would be classified under the European Waste Catalogue (EWC). The appropriate code would likely be found in the "Wastes from Organic Chemical Processes" section (Chapter 07). For example, codes such as 07 01 03* (organic halogenated solvents, washing liquids and mother liquors) or 07 01 07* (halogenated still bottoms and reaction residues) may be applicable.[4] An asterisk denotes hazardous waste.
Consult with your institution's EHS department to determine the precise waste codes applicable to your situation.
Step 2: Packaging and Labeling for Disposal
-
Container Selection: Use a robust, leak-proof container that is compatible with chlorinated organic compounds. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("3,6-dichloroquinolin-8-amine"), and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, and a dead tree and fish for environmental hazard). The accumulation start date must also be clearly visible.
Step 3: Arranging for Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with the full chemical name, quantity of waste, and any other relevant safety information.
Step 4: Final Disposal Method
The recommended and most environmentally sound method for the final disposal of 3,6-dichloroquinolin-8-amine is high-temperature incineration .[5][6]
-
Mechanism: Incineration at temperatures typically above 850°C (and often exceeding 1100°C for halogenated compounds) breaks down the organic molecule into simpler, less harmful components such as carbon dioxide, water, and hydrogen chloride.[5][7][8] The resulting acid gases are then neutralized in a scrubber system before being released into the atmosphere.
-
Regulatory Compliance: Licensed hazardous waste incinerators are equipped with sophisticated pollution control systems to ensure that emissions comply with strict environmental regulations.
Landfill disposal of halogenated organic compounds is heavily restricted in many jurisdictions and is not a recommended or environmentally responsible option.[2]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of 3,6-dichloroquinolin-8-amine.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 3,6-dichloroquinolin-8-amine is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of hazard identification, proper PPE usage, waste segregation, and regulatory-compliant disposal methods, researchers can ensure that their valuable work does not come at the cost of environmental harm. Always consult your institution's specific safety protocols and your local and national regulations to ensure full compliance.
References
-
Greenbook. (n.d.). SAFETY DATA SHEET AMINE 6. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
My Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]
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CSG. (n.d.). EWC Codes Check Tool. Retrieved from [Link]
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Basel Convention. (2022, May 10). Technical guidelines on the environmentally sound incineration of hazardous wastes and other wastes as covered by disposal opera. Retrieved from [Link]
-
EUR-Lex. (2002, January 1). 2000D0532 — EN — 01.01.2002 — 001.002 — 1 B COMMISSION DECISION of 3 May 2000 replacing Decision 94/3/EC establishing. Retrieved from [Link]
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Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. Retrieved from [Link]
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Pure Planet Recycling. (n.d.). European Waste Codes. Retrieved from [Link]
-
Waste Support. (n.d.). Information on EWC Codes. Retrieved from [Link]
-
Stockholm Convention. (n.d.). Waste incinerators. Retrieved from [Link]
Sources
Personal protective equipment for handling 3,6-Dichloroquinolin-8-amine
Introduction: The Precautionary Principle
3,6-Dichloroquinolin-8-amine (CAS: 132813-13-1) is a specialized heterocyclic building block often employed in the synthesis of antimalarials, metal chelators, and complex pharmaceutical intermediates.[1]
Critical Safety Context: As with many intermediate research chemicals, specific toxicological data for this exact isomer may be limited. Therefore, we apply the Precautionary Principle . We derive our safety protocols from the Structure-Activity Relationship (SAR) of the aminoquinoline class. These compounds are known DNA intercalators and potential sensitizers. This guide treats the substance as a high-potency hazard to ensure maximum operator safety.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the "Why" behind the hazard.
| Functional Group | Associated Hazard | Mechanism of Action |
| 8-Amino Moiety | Skin Sensitization & Toxicity | Amines can readily penetrate the stratum corneum and bind to hapten proteins, leading to allergic contact dermatitis. |
| Quinoline Core | Genotoxicity (Suspected) | Planar aromatic systems can intercalate into DNA base pairs. Treat as a potential mutagen. |
| Chlorine Substituents | Lipophilicity | The 3,6-dichloro substitution increases lipid solubility, potentially enhancing skin absorption rates compared to non-halogenated analogs. |
GHS Classification (Derived from Analogues):
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.[2]
-
H317: May cause an allergic skin reaction.[3]
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. Use a redundant system designed to fail safely.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Breakthrough Time: Amino-aromatics can permeate thin nitrile in <15 mins. Double gloving creates a sacrificial outer layer. Colored indicator undergloves are recommended to spot tears. |
| Eye/Face | Chemical Splash Goggles (Indirect Venting) | Safety glasses are insufficient for powders that can become airborne. Goggles seal the orbital area against dust ingress. |
| Respiratory | Engineering Control (Primary): Chemical Fume Hood.PPE (Secondary): N95 or P100 (only for spill cleanup). | The primary defense against H335 (Respiratory Irritation) is the hood. Respirators are for emergency egress or spill remediation outside the hood. |
| Body | High-Neck Lab Coat (Synthetic Blend or Tyvek®) | Cotton absorbs liquids and holds them against the skin. Synthetic/treated fabrics repel droplets. A high neck protects the suprasternal notch. |
Operational Workflow: The "Closed Loop" Protocol
This protocol minimizes open-air exposure.
Phase 1: Preparation & Weighing
-
Static Control: Quinoline powders are often electrostatic. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying powder."
-
The "Transfer Box" Method: Never move the reagent bottle across the lab. Place the bottle, spatula, and weigh boat inside a secondary container (plastic bin) before transporting it from the storage cabinet to the fume hood.
Phase 2: Reaction Setup
-
Solvent Selection: If possible, dissolve the solid immediately after weighing. Handling the compound in solution (e.g., DCM or DMSO) reduces inhalation risk but increases skin absorption risk—maintain double gloves.
-
Glassware: Use single-neck flasks with joint clips. Avoid open beakers.
Phase 3: Decontamination
-
Wipe Down: Before removing items from the hood, wipe the exterior of the flask and the balance area with a solvent-dampened tissue (Ethanol or Acetone).
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of handling to prevent cross-contamination.
Figure 1: The "Closed Loop" handling process ensures the chemical is never exposed to the open laboratory environment during transport or weighing.
Waste Disposal & Emergency Response
Waste Segregation (Critical)
Because this molecule contains chlorine, it must be segregated into the Halogenated Organic Waste stream.
-
Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol waste streams) unless your facility burns all organics together. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs for the facility.[6]
-
Labeling: Clearly mark the tag with "3,6-Dichloroquinolin-8-amine" and "Toxic/Irritant."
Emergency Spill Procedures
-
Powder Spill: Do not sweep. Cover with a wet paper towel (dampened with water) to prevent dust generation, then wipe up.
-
Skin Contact:
-
Immediate: Wash with copious soap and water for 15 minutes.[7]
-
Contraindication: Do not use ethanol or organic solvents to wash skin; this will increase the rate of absorption of the lipophilic quinoline into the bloodstream.
-
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - General Requirements (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link][8]
-
National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories.[5][9] Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 8-Aminoquinoline (Toxicity Profile). National Library of Medicine. Retrieved from [Link]
Sources
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chemicalbook.com [chemicalbook.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
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- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
